molecular formula C10H22N2 B2635549 (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine CAS No. 876716-04-0

(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Cat. No.: B2635549
CAS No.: 876716-04-0
M. Wt: 170.3
InChI Key: PFFLQCTXCLXCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(1-propan-2-ylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)12-6-4-10(5-7-12)8-11-3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFLQCTXCLXCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine. This disubstituted piperidine derivative is a compound of interest for researchers, scientists, and professionals in the field of drug development due to the prevalence of the piperidine scaffold in a wide array of pharmacologically active molecules. This document details its chemical identity, predicted physicochemical properties, and outlines a robust synthetic methodology. Furthermore, it explores the compound's chemical reactivity and discusses its potential as a building block in medicinal chemistry.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with an isopropyl group and a methylaminomethyl substituent at the 4-position.

  • IUPAC Name: N-methyl-1-(propan-2-yl)piperidin-4-yl)methanamine

  • Synonyms: this compound

  • CAS Number: 876716-04-0[1]

  • Molecular Formula: C₁₀H₂₂N₂[1]

  • Molecular Weight: 170.30 g/mol [1]

Structure:

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and data for analogous piperidine derivatives, the following properties can be predicted.

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquidBased on similar aliphatic amines.
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in water and common organic solventsThe presence of two amine functionalities suggests solubility in protic and polar aprecipitatedic solvents.
pKa ~9.5 - 10.5Estimated for the secondary and tertiary amine groups. The exact values would require experimental determination.
LogP ~1.5 - 2.5Calculated based on the structure, indicating moderate lipophilicity.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a reductive amination pathway. A plausible and robust method involves the reaction of 1-isopropyl-4-piperidone with methylamine in the presence of a suitable reducing agent.

Proposed Synthetic Pathway: Reductive Amination

This synthetic route is advantageous due to its typically high yields and operational simplicity.

G A 1-Isopropyl-4-piperidone C Imine Intermediate A->C Condensation B Methylamine (CH3NH2) B->C D This compound C->D Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->C

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for reductive amination of piperidones. Optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents:

  • 1-Isopropyl-4-piperidone

  • Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 1-isopropyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add methylamine (1.5 - 2.0 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature is maintained below 10 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of a tertiary amine within the piperidine ring and a secondary amine in the side chain.

  • Basicity and Salt Formation: Both nitrogen atoms are basic and will react with acids to form the corresponding ammonium salts. This property is often utilized for purification and to improve the aqueous solubility of the compound.

  • N-Alkylation and N-Acylation of the Secondary Amine: The secondary amine in the side chain is a primary site for further functionalization. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to introduce a variety of substituents.[2]

  • Oxidation: The tertiary amine of the piperidine ring can be oxidized to the corresponding N-oxide.

G A This compound B N-Alkylated Derivative A->B R-X (Alkylation) C N-Acylated Derivative A->C RCOCl (Acylation) D Ammonium Salt A->D HX (Acid) E N-Oxide A->E [O] (Oxidation)

Caption: Potential chemical reactions of this compound.

Potential Applications in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[3] Its derivatives have shown a wide range of pharmacological activities, including but not limited to, CNS agents, antihistamines, and analgesics.[4]

The structural features of this compound, specifically the N-isopropyl group and the exocyclic methylaminomethyl side chain, provide opportunities for the synthesis of compound libraries for screening against various biological targets. The secondary amine serves as a versatile handle for introducing diverse chemical functionalities, allowing for the fine-tuning of physicochemical and pharmacological properties in the pursuit of novel therapeutic agents.[2] The N-isopropyl group can influence the compound's lipophilicity and metabolic stability.

Spectral Data (Predicted)

  • ¹H NMR: The spectrum would be expected to show a doublet for the methyl groups of the isopropyl substituent, a multiplet for the isopropyl methine proton, and signals corresponding to the protons of the piperidine ring and the methylaminomethyl side chain.

  • ¹³C NMR: The spectrum would display distinct signals for the ten carbon atoms in the molecule, including those of the isopropyl group, the piperidine ring, and the methylaminomethyl side chain.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 170, along with characteristic fragmentation patterns resulting from the loss of alkyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for the secondary amine, C-H stretching vibrations for the alkyl groups, and C-N stretching vibrations.

Safety and Handling

Detailed toxicological data for this compound are not available. As with all amine-containing compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is expected to be a skin and eye irritant and may be harmful if ingested or inhaled.

References

An In-depth Technical Guide to 1-(Propan-2-yl)piperidin-4-amine (CAS 127285-08-9): Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold. Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties, including aqueous solubility and metabolic stability, which are critical for developing effective therapeutics. Within this class of building blocks, 1-(Propan-2-yl)piperidin-4-amine (also known as 4-Amino-1-isopropylpiperidine), registered under CAS number 127285-08-9, has emerged as a particularly valuable intermediate. This technical guide provides an in-depth analysis of its chemical properties, synthetic utility, and strategic applications in the development of novel therapeutic agents, tailored for researchers and drug development professionals.

Section 1: Core Physicochemical and Spectroscopic Properties

A comprehensive understanding of a synthetic building block begins with its fundamental properties. These data are crucial for reaction design, purification, and quality control.

Physicochemical Data Summary

The key properties of 1-(Propan-2-yl)piperidin-4-amine are summarized below. This data informs solvent selection, reaction temperature, and potential formulation strategies for downstream products.

PropertyValueSource(s)
CAS Number 127285-08-9[1][]
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 173.2 ± 8.0 °C (at 760 Torr)N/A
Density 0.904 ± 0.06 g/cm³N/A
pKa (Predicted) 10.51 ± 0.20N/A
LogP (Predicted) 1.456N/A
Purity (Typical) ≥98.0% (GC)
Identification and Quality Control: Predicted NMR Spectral Data

In a drug development setting, unambiguous identification and purity assessment are paramount. While a publicly available, peer-reviewed spectrum is elusive, the ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles for piperidine and isopropyl moieties. These predictions serve as a robust baseline for quality control upon receipt of the material.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.85 - 2.95d (doublet)2HH-2e, H-6e (axial)Protons on carbons adjacent to the N-isopropyl group, deshielded.
~ 2.65 - 2.75septet1HH-7 (isopropyl CH)Septet due to coupling with 6 protons of the two methyl groups.
~ 2.55 - 2.65m (multiplet)1HH-4 (methine)Proton on the carbon bearing the primary amine.
~ 2.05 - 2.15t (triplet)2HH-2a, H-6a (equatorial)Protons on carbons adjacent to the N-isopropyl group.
~ 1.70 - 1.80d (doublet)2HH-3e, H-5e (axial)Axial protons on carbons adjacent to the C4-amine.
~ 1.40 (broad s)s (singlet)2H-NH₂Primary amine protons, typically a broad singlet, exchangeable with D₂O.
~ 1.25 - 1.35q (quartet)2HH-3a, H-5a (equatorial)Equatorial protons on carbons adjacent to the C4-amine.
~ 1.05d (doublet)6HH-8, H-9 (isopropyl CH₃)Doublet due to coupling with the H-7 methine proton.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 52.0C-7 (isopropyl CH)Methine carbon of the isopropyl group.
~ 50.5C-2, C-6Carbons adjacent to the N-isopropyl group.
~ 49.0C-4Carbon bearing the primary amino group.
~ 34.0C-3, C-5Carbons adjacent to the C-4 position.
~ 18.5C-8, C-9 (isopropyl CH₃)Equivalent methyl carbons of the isopropyl group.

Section 2: Synthetic Applications in Drug Discovery

The true value of 1-(Propan-2-yl)piperidin-4-amine lies in its utility as a scaffold for building more complex, biologically active molecules. Its two nucleophilic nitrogen atoms—a secondary amine within the ring and a primary exocyclic amine—offer differential reactivity that can be exploited for selective functionalization.

Key Therapeutic Areas and Molecular Targets

This intermediate has been instrumental in the synthesis of compounds targeting a range of diseases:

  • Oncology: It serves as a core fragment in the synthesis of Pyruvate Dehydrogenase Kinase (PDK) inhibitors.[4][5][6] PDKs are critical enzymes in cancer metabolism, and their inhibition can disrupt the Warburg effect, a hallmark of many tumors.[4]

  • Infectious Diseases: The piperidine scaffold is used to generate novel antifungal agents that target the ergosterol biosynthesis pathway, a fungal-specific process essential for cell membrane integrity.

  • Endocrinology & Oncology: Derivatives have been developed as ligands for somatostatin receptors, which are implicated in the regulation of hormone secretion and are overexpressed in many neuroendocrine tumors.

Representative Synthetic Protocol: Synthesis of a PDK Inhibitor Precursor

The synthesis of the potent, pan-isoform PDK inhibitor VER-246608 provides a compelling case study for the application of 1-(Propan-2-yl)piperidin-4-amine.[5] The following protocol is a representative procedure for the key amine coupling step, based on standard reductive amination methodologies used to construct such molecules.

Reaction: Reductive amination between 4-((4-(isopropyl)benzyl)oxy)benzaldehyde and 1-(propan-2-yl)piperidin-4-amine.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-((4-(isopropyl)benzyl)oxy)benzaldehyde (1.0 eq, 2.54 g, 10 mmol) and 1-(propan-2-yl)piperidin-4-amine (1.1 eq, 1.56 g, 11 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15 mmol) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde, thus minimizing side reactions and maximizing the yield of the desired secondary amine.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for 12-18 hours, or until the starting materials are consumed as confirmed by TLC/LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Purification (Initial): Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (Final): Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in DCM with 0.5% triethylamine) to yield the pure secondary amine product.

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification reac1 Aldehyde in DCM stir Stir 2h at RT (Imine Formation) reac1->stir reac2 Amine (127285-08-9) reac2->stir reduce Add NaBH(OAc)₃ Stir 12-18h (Reduction) stir->reduce quench Quench with NaHCO₃ reduce->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry chrom Column Chromatography dry->chrom product Pure Secondary Amine Product chrom->product

Caption: Reductive amination workflow for synthesizing a key drug precursor.

Section 3: Pharmacological Context of Downstream Products

Understanding the mechanism of action of the final active pharmaceutical ingredients (APIs) derived from CAS 127285-08-9 provides critical context for its importance.

Case Study 1: Inhibition of Ergosterol Biosynthesis

Many antifungal drugs derived from 4-aminopiperidine scaffolds function by inhibiting key enzymes in the ergosterol biosynthesis pathway. This pathway is essential for fungal cell membrane integrity but is absent in mammals, who produce cholesterol instead, making it an excellent selective target.

Ergosterol_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate HMG-CoA Reductase squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase zymosterol 14-demethyl lanosterol lanosterol->zymosterol 14α-demethylase (CYP51) ergosterol Ergosterol zymosterol->ergosterol Multiple Steps (e.g., C14-reductase, C8-isomerase) membrane Fungal Cell Membrane ergosterol->membrane Incorporation inhibitor 4-Aminopiperidine Derivatives inhibitor->zymosterol

Caption: Inhibition of late-stage enzymes in the ergosterol biosynthesis pathway.

Case Study 2: Modulation of Somatostatin Receptor Signaling

Somatostatin receptors (SSTRs) are G-protein coupled receptors (GPCRs) that, upon activation by somatostatin or synthetic ligands, trigger intracellular signaling cascades.[4] The primary pathway involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and downstream effects on hormone secretion and cell proliferation.

SSTR_Signaling ligand SSTR Ligand (Piperidine Derivative) sstr SSTR (GPCR) ligand->sstr Binds g_protein Gi/o Protein (αβγ complex) sstr->g_protein Activates g_alpha Gαi (active) g_protein->g_alpha GDP→GTP g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits atp ATP camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (↓ Secretion, ↓ Proliferation) pka->response

Caption: Canonical Gi/o-coupled signaling pathway for somatostatin receptors.

Conclusion

1-(Propan-2-yl)piperidin-4-amine (CAS 127285-08-9) is more than a simple chemical; it is a strategic tool in the armamentarium of the medicinal chemist. Its defined structure, predictable reactivity, and proven utility in the synthesis of high-value therapeutic candidates in oncology and infectious disease make it a cornerstone intermediate. This guide has provided the foundational knowledge, from physicochemical properties and analytical expectations to concrete synthetic applications and their pharmacological rationale. For researchers and drug development professionals, a thorough understanding of such key building blocks is essential for the efficient and innovative design of the next generation of medicines.

References

The Piperidinemethanamine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted piperidinemethanamine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of this critical pharmacophore. We will delve into the foundational synthetic methodologies that enabled its initial creation and examine the subsequent advancements that have allowed for precise structural modifications. Through a detailed analysis of structure-activity relationships (SAR), this guide will illuminate the causal links between chemical architecture and biological function. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support ongoing innovation in the field.

Introduction: The Piperidine Ring and the Genesis of a Privileged Scaffold

The piperidine ring, a six-membered saturated heterocycle, has long been recognized for its significance in the realm of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility, akin to cyclohexane, allows for the precise spatial orientation of substituents, a critical feature for molecular recognition by biological targets.[3] The history of piperidine chemistry dates back to 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper.[3]

The introduction of a methylamine or substituted aminomethyl group onto the piperidine ring gives rise to the piperidinemethanamine class of compounds. This seemingly simple structural addition imbues the scaffold with a unique combination of properties: a basic nitrogen atom for potential ionic interactions, a flexible linker, and multiple points for further chemical diversification. These attributes have made substituted piperidinemethanamines a highly sought-after framework in the design of novel therapeutics.

Foundational Discoveries: The Mannich Reaction and the Dawn of Aminomethylation

The ability to controllably install an aminomethyl group onto a carbon atom adjacent to a carbonyl group was a pivotal moment in synthetic organic chemistry, and it laid the direct groundwork for the synthesis of a vast number of piperidine derivatives. This breakthrough came in 1912 with the work of German chemist Carl Mannich.[4][5] The reaction, which now bears his name, is a three-component condensation involving a non-enolizable aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen.[5][6]

The Mannich reaction provides a direct and efficient route to β-amino carbonyl compounds, which are versatile intermediates for the synthesis of a wide range of more complex molecules, including substituted piperidinemethanamines.[5]

The Mannich Reaction: Mechanism and Significance

The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. This is followed by the nucleophilic attack of the enol form of the active hydrogen-containing compound on the iminium ion, resulting in the formation of the β-amino carbonyl product, or "Mannich base."[6]

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Enol Formation cluster_2 Nucleophilic Attack Amine R2NH (Amine) Iminium [R2N=CH2]+ (Iminium Ion) Amine->Iminium + H+ Formaldehyde CH2O (Formaldehyde) Formaldehyde->Iminium Iminium_Attack Ketone Active Hydrogen Compound (e.g., Ketone) Enol Enol Form Ketone->Enol Tautomerization Enol->Iminium_Attack Mannich_Base β-Amino Carbonyl (Mannich Base) Iminium_Attack->Mannich_Base

Caption: The generalized mechanism of the Mannich Reaction.

The Evolution of Synthetic Strategies

While the Mannich reaction provided the initial gateway to aminomethylated piperidines, the demand for greater structural diversity and stereochemical control has driven the development of more sophisticated synthetic methodologies.

Reductive Amination: A Versatile Approach

Reductive amination of piperidone derivatives has become a workhorse for the synthesis of N-substituted piperidinemethanamines. This two-step, one-pot process involves the reaction of a piperidone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Experimental Protocol: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine [7]

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add methylamine (1.2 equivalents).

  • Reduction: After stirring for a designated period, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at a controlled temperature (e.g., 0 °C).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Purify the intermediate, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, using column chromatography.

  • Deprotection: Remove the Boc protecting group by treating the intermediate with an acid (e.g., trifluoroacetic acid or hydrochloric acid in an appropriate solvent).

  • Isolation: Neutralize the reaction mixture and extract the final product, N-methyl-1-(piperidin-4-yl)methanamine.

Multi-component Reactions (MCRs): Efficiency in Complexity

Inspired by the efficiency of the Mannich reaction, modern synthetic chemists have developed a variety of multi-component reactions that allow for the rapid assembly of complex piperidine scaffolds from simple starting materials. These reactions are highly atom-economical and can generate significant molecular diversity in a single step.

MCR_Synthesis Start Simple Starting Materials (e.g., Aldehyde, Amine, Dienophile) MCR Multi-component Reaction (e.g., Aza-Diels-Alder) Start->MCR Product Complex Substituted Piperidine MCR->Product

Caption: A simplified workflow for Multi-component Reaction synthesis.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The true value of the substituted piperidinemethanamine core lies in its ability to be tailored for specific biological targets. The following table summarizes key SAR insights and therapeutic applications for this versatile scaffold.

Substitution PatternTherapeutic Target/ApplicationKey SAR Insights
4-(Aminomethyl)piperidine CCR5 Antagonist (Anti-HIV)The nature of the substituent on the aminomethyl nitrogen is critical for potency and selectivity.[4]
N-Aryl-N-((piperidin-4-yl)methyl)amides Opioid Receptor Agonists/AntagonistsThe aryl substituent and the nature of the amide linker significantly influence receptor subtype selectivity (μ, δ, κ).
N-Benzylpiperidinemethanamines Sigma-1 Receptor Ligands (Neurological Disorders)The substitution pattern on the benzyl ring and the piperidine nitrogen modulates affinity and functional activity.
Bis-piperidinemethanamines Antimalarial AgentsThe length and nature of the linker connecting the two piperidine rings are crucial for antimalarial activity.

Conclusion and Future Directions

From its conceptual origins in the groundbreaking work of Carl Mannich to its current status as a privileged scaffold in drug discovery, the journey of the substituted piperidinemethanamine core is a testament to the power of synthetic innovation. The continued development of novel synthetic methodologies, particularly in the realm of asymmetric synthesis and multi-component reactions, will undoubtedly unlock new and even more complex chemical space. As our understanding of disease biology deepens, the ability to precisely modify the piperidinemethanamine scaffold will ensure its enduring relevance in the quest for novel and effective therapeutics.

References

A Strategic Guide to the Pharmacological Profiling of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine: A Novel Piperidine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] These six-membered nitrogen-containing heterocycles are integral to drugs targeting a broad spectrum of diseases, including cancer, diabetes, and various central nervous system (CNS) disorders.[2][3] The pharmacological diversity of piperidine derivatives stems from their ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.[1] This guide outlines a comprehensive strategy for the pharmacological characterization of a novel compound, (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine, leveraging its structural features to explore its therapeutic potential, with a particular focus on CNS applications.

Our approach is rooted in a systematic, multi-tiered evaluation, commencing with foundational in silico and in vitro analyses, progressing to detailed mechanistic studies, and culminating in preliminary in vivo assessments. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the strategic rationale behind each experimental choice.

Initial Characterization and In Silico Assessment

Prior to embarking on extensive biological testing, a thorough in silico and physicochemical characterization is paramount. This initial phase provides critical insights into the compound's drug-like properties and potential biological targets, guiding the subsequent experimental design.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These parameters are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular FormulaC10H22N2[4]
Molecular Weight170.30 g/mol Calculated
CAS NumberNot available[5]
In Silico ADME/Tox Profiling

Computational models are invaluable for the early prediction of a compound's pharmacokinetic and toxicity profiles, helping to identify potential liabilities before significant resources are invested.[6][7] We will utilize established platforms such as SwissADME and pkCSM to generate these predictions.[8]

Experimental Protocol: In Silico ADME/Tox Prediction

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Platform 1: SwissADME:

    • Navigate to the SwissADME web server.

    • Input the SMILES string.

    • Execute the prediction.

    • Analyze the output for parameters such as lipophilicity (LogP), water solubility, pharmacokinetic properties (e.g., GI absorption, BBB permeability), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.

  • Platform 2: pkCSM:

    • Access the pkCSM web server.

    • Submit the SMILES string.

    • Run the prediction for a comprehensive ADME and toxicity profile.

    • Evaluate predicted parameters including absorption (e.g., Caco-2 permeability), distribution (e.g., volume of distribution), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES toxicity, hERG inhibition).[6]

Causality Behind Experimental Choice: This in silico-first approach is a cost-effective and rapid method to flag potential developmental hurdles.[9] For instance, poor predicted oral bioavailability might necessitate formulation strategies or alternative routes of administration, while a high risk of hERG inhibition would be a significant safety concern requiring early experimental validation.

In Vitro Pharmacological Evaluation: Target Identification and Functional Characterization

The structural similarity of this compound to known CNS-active agents suggests that G-protein coupled receptors (GPCRs) are a logical starting point for target identification.[10][11] GPCRs are a major class of drug targets, and many piperidine-containing compounds exhibit activity at these receptors.[12]

Broad Panel GPCR Screening

A broad-based screening against a panel of CNS-relevant GPCRs will provide an initial survey of the compound's biological activity. This is a crucial step in identifying potential on-target and off-target effects.[13]

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for a diverse panel of GPCRs.

  • Materials:

    • Membrane preparations from cells expressing the target GPCRs.

    • Radiolabeled ligands specific for each target receptor.

    • This compound (test compound).

    • Assay buffers and scintillation fluid.

  • Procedure:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • Incubate to allow for competitive binding.

    • Terminate the reaction by rapid filtration through a filter mat, which traps the membrane-bound radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding inhibition at each concentration of the test compound.

    • Determine the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical GPCR Binding Profile

Target ReceptorLigand ClassKi (nM)
Dopamine D2Agonist/AntagonistTBD
Serotonin 5-HT2AAgonist/AntagonistTBD
Muscarinic M1Agonist/AntagonistTBD
Opioid MuAgonist/AntagonistTBD
Adrenergic α2AAgonist/AntagonistTBD
Functional Assays for Hit Validation

Once binding affinity is established, it is essential to determine the functional activity of the compound at the identified target(s).[13] Functional assays will clarify whether the compound acts as an agonist, antagonist, or allosteric modulator.[14]

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

  • Objective: To measure the effect of the test compound on cyclic AMP (cAMP) production in cells expressing a Gs or Gi-coupled receptor of interest.

  • Principle: Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels.

  • Procedure:

    • Plate cells expressing the target receptor in a multi-well format.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • For antagonist mode, add a known agonist at its EC50 concentration.

    • Add varying concentrations of the test compound.

    • Incubate to allow for receptor stimulation/inhibition.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Mandatory Visualization: GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Ligand Ligand (Test Compound) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling cascade upon ligand binding.

In Vitro ADME and Safety Pharmacology

Early assessment of ADME properties and potential safety liabilities is critical for de-risking a compound's progression.[7][15]

Metabolic Stability

Experimental Protocol: Liver Microsomal Stability Assay

  • Objective: To determine the in vitro metabolic stability of the compound in the presence of liver microsomes.

  • Procedure:

    • Incubate the test compound at a fixed concentration with liver microsomes (human and rodent) and NADPH (as a cofactor).

    • Collect samples at various time points.

    • Quench the reaction with an organic solvent.

    • Analyze the concentration of the parent compound at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance.

Cytochrome P450 (CYP) Inhibition

Experimental Protocol: CYP Inhibition Assay

  • Objective: To assess the potential of the compound to inhibit major CYP isoforms.

  • Procedure:

    • Incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • Add the test compound at various concentrations.

    • Initiate the reaction with NADPH.

    • Measure the formation of the metabolite of the probe substrate using LC-MS/MS.

    • Determine the IC50 of the test compound for each CYP isoform.

hERG Channel Blockade

Experimental Protocol: Automated Patch Clamp Assay

  • Objective: To evaluate the potential for inhibition of the hERG potassium channel, a key indicator of cardiotoxicity risk.

  • Procedure:

    • Use an automated patch-clamp system with cells stably expressing the hERG channel.

    • Apply the test compound at a range of concentrations.

    • Measure the hERG channel current in response to a specific voltage protocol.

    • Calculate the IC50 for hERG channel inhibition.

Mandatory Visualization: ADME-Tox Workflow

ADME_Tox_Workflow cluster_in_vitro In Vitro ADME/Tox Start Test Compound Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Start->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Start->CYP_Inhibition hERG hERG Liability Start->hERG Permeability Permeability (Caco-2, PAMPA) Start->Permeability Decision Go/No-Go Decision Metabolic_Stability->Decision CYP_Inhibition->Decision hERG->Decision Permeability->Decision In_Vivo In Vivo Studies Decision->In_Vivo Favorable Profile

Caption: High-level workflow for in vitro ADME/Tox profiling.

Preliminary In Vivo Characterization

Should the in vitro data demonstrate a promising profile, the next logical step is to evaluate the compound's behavior in a living system.[10] These studies are essential for understanding its pharmacokinetics and observing its pharmacological effects in a more complex biological context.[16]

Pharmacokinetic (PK) Study

Experimental Protocol: Rodent PK Study

  • Objective: To determine the basic pharmacokinetic parameters of the compound in a rodent model (e.g., rat or mouse).

  • Procedure:

    • Administer the compound via intravenous (IV) and oral (PO) routes to different groups of animals.

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

    • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Target Engagement and Efficacy Models

Based on the in vitro target profile, appropriate in vivo models should be selected to assess target engagement and potential efficacy.[17][18] Given the likelihood of CNS activity, models for neurological or psychiatric conditions are relevant.[16][17]

Example Experimental Protocol: Rodent Model of Anxiety (Elevated Plus Maze)

  • Objective: To evaluate the anxiolytic potential of the compound.

  • Procedure:

    • Administer the test compound or vehicle to rodents.

    • After a specified pre-treatment time, place the animal in the center of an elevated plus maze, which consists of two open and two closed arms.

    • Record the animal's behavior for a set period (e.g., 5 minutes).

    • Measure parameters such as the time spent in the open arms and the number of entries into the open arms.

    • An increase in open arm exploration is indicative of an anxiolytic effect.

Mandatory Visualization: Drug Discovery and Development Funnel

Drug_Discovery_Funnel Target_ID Target Identification (In Silico & In Vitro Screening) Lead_Opt Lead Optimization (ADME/Tox Profiling) Preclinical Preclinical Development (In Vivo Efficacy & Safety) Clinical Clinical Trials

Caption: The progressive stages of drug discovery and development.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial pharmacological profiling of this compound. The proposed workflow, from in silico prediction to in vivo validation, is designed to efficiently characterize its biological activity, identify its molecular target(s), and assess its potential as a therapeutic agent. The data generated from these studies will be instrumental in making informed decisions about the future development of this novel piperidine derivative.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals, underscoring its significance as a "privileged scaffold" in drug discovery.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for modulating physicochemical properties such as solubility and for forming key salt-bridge interactions with receptors. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, analgesic, antiviral, and antipsychotic properties.[1][2][3][4]

This guide focuses on the systematic exploration of the chemical space around a specific piperidine-containing core structure: (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine . We will provide a comprehensive overview of the synthesis of this core molecule, strategies for the design and synthesis of its structural analogs and derivatives, detailed protocols for their characterization, and a proposed workflow for their biological evaluation.

Synthesis of the Core Molecule: this compound

The synthesis of the target core molecule can be efficiently achieved through a multi-step sequence starting from commercially available materials. A robust and scalable approach involves the reductive amination of a suitable piperidone precursor.

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway utilizes common and well-documented reactions in medicinal chemistry.

G A 1-Boc-4-piperidone B tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate A->B Methylamine, NaBH(OAc)3 Reductive Amination C Piperidin-4-ylmethyl-methyl-amine B->C Trifluoroacetic Acid (TFA) Boc Deprotection D This compound (Core Molecule) C->D Acetone, NaBH(OAc)3 Reductive Amination G cluster_0 Modification of N-Alkyl Group cluster_1 Modification of N-Methyl Group cluster_2 Piperidine Ring Substitution C Piperidin-4-ylmethyl-methyl-amine D1 Analog Library 1 C->D1 Various Aldehydes/Ketones, NaBH(OAc)3 A 1-Boc-4-piperidone B1 tert-butyl 4-(aminomethyl)piperidine-1-carboxylate A->B1 NH4OAc, NaBH(OAc)3 C1 Piperidin-4-ylmethyl-amine B1->C1 TFA D2 Analog Library 2 C1->D2 Alkylation/Reductive Amination E Substituted 1-Boc-4-piperidones F Analog Library 3 E->F Multi-step Synthesis G A Synthesized Analog Library B Tier 1: Primary Screening (e.g., In Vitro Cytotoxicity) A->B C Tier 2: Secondary Screening (e.g., Target-based Assays) B->C Active Compounds D Tier 3: In Vivo Efficacy Studies C->D Confirmed Hits E Lead Optimization D->E Efficacious Compounds

References

In Silico Prediction of Bioactivity for (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive in silico workflow for predicting the biological activity of the novel chemical entity, (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine. In the absence of pre-existing experimental data, this document serves as a procedural whitepaper detailing robust, field-proven methodologies for target identification, molecular docking, binding affinity estimation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The framework herein is designed to empower researchers, scientists, and drug development professionals to rapidly assess the therapeutic potential and liabilities of novel small molecules, thereby prioritizing resources for subsequent experimental validation.

Introduction: The Imperative for Predictive Bioactivity

The early stages of drug discovery involve screening vast chemical libraries to identify lead compounds, a process that is traditionally resource-intensive and time-consuming.[1] The integration of computer-aided drug design (CADD) has revolutionized this paradigm, offering powerful tools to predict the biological and pharmacological properties of chemical compounds before their synthesis.[2][3] This in silico approach significantly accelerates the discovery pipeline by enabling the rational prioritization of candidates with the highest potential for efficacy and safety.[3]

This guide uses this compound as a case study to illustrate a multi-faceted computational strategy. The core principle is that a molecule's biological function is intrinsically linked to its three-dimensional structure and physicochemical properties.[2] By leveraging sophisticated algorithms and vast biological databases, we can decode this relationship to generate actionable hypotheses about a novel compound's bioactivity.

Foundational Analysis: Ligand Characterization

Before predicting interactions, the subject molecule must be thoroughly characterized. The first step is to obtain a standardized representation of the molecule.

  • Canonical SMILES: CNCC1CCN(CC1)C(C)C

  • Molecular Formula: C10H22N2

  • Molecular Weight: 170.30 g/mol

This information serves as the digital fingerprint for all subsequent analyses. The ligand's 3D structure is then generated and energy-minimized to achieve a stable, low-energy conformation, which is a critical prerequisite for accurate docking simulations.[4]

Target Identification: A Multi-pronged Strategy

Identifying the potential protein targets of a novel compound is a pivotal step. A robust approach employs multiple complementary methods to build a convergence of evidence.[5][6]

Ligand-Based Virtual Screening

This method operates on the principle of chemical similarity: structurally similar molecules often exhibit similar biological activities.[1]

  • 2D/3D Similarity Searching: The structure of our query molecule is used to search chemical databases like PubChem and ChEMBL for known compounds with high structural similarity. The identified neighbors' known biological targets are then considered high-probability candidate targets for our molecule.[5]

  • Pharmacophore Modeling: A pharmacophore is an abstract arrangement of steric and electronic features necessary for molecular recognition at a receptor.[7][8] By analyzing a set of known active ligands for a specific target, a 3D pharmacophore model can be generated.[9] This model is then used as a 3D query to screen compound libraries, including our query molecule, to see if it matches the required features for binding.[8][10]

Structure-Based Virtual Screening (Reverse Docking)

In contrast to traditional docking where one ligand is screened against one target, reverse docking screens a single ligand against a large library of protein structures.[6] This powerful technique can identify potential on-target and off-target interactions, providing critical insights into a compound's efficacy and potential for side effects. The query molecule is systematically docked into the binding sites of hundreds or thousands of clinically relevant proteins, and the interactions are scored to rank the most likely targets.[5]

Molecular Docking Simulation: Predicting the Binding Interaction

Once a priority target is identified, molecular docking predicts the preferred orientation of the ligand when bound to the protein and estimates the strength of the interaction.[11][12] AutoDock Vina is a widely used, powerful, and freely available tool for this purpose.[13][14]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the essential steps for performing a molecular docking experiment.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB), a repository containing thousands of macromolecular structures.[15][16][17][18]

    • Using molecular modeling software (e.g., AutoDockTools), remove water molecules and any co-crystallized ligands or ions not essential for binding.[4][19]

    • Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges) to the protein atoms, which is crucial for calculating interaction energies.[19]

    • Save the prepared receptor in the required PDBQT file format.

  • Ligand Preparation:

    • Generate the 3D conformation of this compound from its SMILES string.

    • Assign rotatable bonds to allow for conformational flexibility during the docking process.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is a three-dimensional grid box that encompasses the protein's active site.[19]

    • The center and dimensions of the grid box are specified to ensure the docking algorithm searches for binding poses in the correct location.[20]

  • Running the Docking Simulation:

    • Execute the AutoDock Vina program using a configuration file that specifies the prepared receptor, ligand, and grid box parameters.[13]

    • Vina will perform a stochastic search, exploring multiple conformations and orientations of the ligand within the active site, and score each pose.[14][21]

Visualization of the In Silico Workflow

The entire process, from molecule selection to final analysis, can be visualized as a logical workflow.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Interpretation Ligand Query Ligand This compound Ligand_Prep Ligand Preparation (3D Conformation, Charges) Ligand->Ligand_Prep Target Protein Target (from PDB) Target_Prep Target Preparation (Remove Water, Add Hydrogens) Target->Target_Prep Vina Run AutoDock Vina (Conformational Search) Ligand_Prep->Vina ADMET ADMET Prediction Ligand_Prep->ADMET Grid Define Grid Box (Active Site) Target_Prep->Grid Grid->Vina Results Docking Results (Binding Poses & Scores) Vina->Results Analysis Interaction Analysis (H-Bonds, Hydrophobic) Results->Analysis Conclusion Conclusion Analysis->Conclusion Bioactivity Hypothesis ADMET->Conclusion Drug-Likeness Profile G cluster_egg The BOILED-Egg Model GI_Absorption GI Absorption (White) BBB_Penetration BBB Permeation (Yolk) Y_Axis TPSA (Polarity) X_Axis WLOGP (Lipophilicity) Origin X_End Origin->X_End Y_End Origin->Y_End P1 P2 P3 Legend_Title Legend: Legend_P1 ■ High GI Absorption Legend_P2 ■ High GI & BBB Permeation Legend_P3 ■ P-gp Substrate (Efflux)

References

The Evolving Landscape of N-Alkylated Piperidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicine

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the realm of medicinal chemistry.[1][2] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its importance as a "privileged scaffold."[1][3] The inherent structural features of the piperidine nucleus, including its three-dimensional nature and the ability of the nitrogen atom to act as a hydrogen bond acceptor or to be protonated at physiological pH, allow for versatile interactions with biological targets.[3]

The process of N-alkylation, the attachment of an alkyl group to the nitrogen atom of the piperidine ring, is a fundamental strategy in drug design to modulate the physicochemical and pharmacological properties of these derivatives.[4][5] This modification can significantly impact a molecule's lipophilicity, basicity, and conformational flexibility, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for a specific biological target.[3][6]

This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of N-alkylated piperidine derivatives. We will delve into the core synthetic methodologies, explore the diverse pharmacological landscape, and dissect the critical structure-activity relationships that govern the therapeutic potential of this important class of compounds.

Part 1: CORE DIRECTIVE - Synthetic Strategies for N-Alkylated Piperidines

The synthesis of N-alkylated piperidines can be broadly categorized into classical methods and modern, more advanced approaches. The choice of synthetic route often depends on the desired complexity of the final molecule, the availability of starting materials, and the required stereochemical control.

Classical N-Alkylation Methods

Reductive amination is a robust and widely employed method for the N-alkylation of piperidines. This reaction involves the condensation of a piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine.

Experimental Protocol: Reductive Amination of Piperidine with a Generic Aldehyde

Objective: To synthesize an N-alkylated piperidine derivative via reductive amination.

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of piperidine (1.0 eq) in DCM, add the aldehyde (1.1 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the reducing agent slurry to the reaction mixture. The addition should be done in portions to control any potential exotherm.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-alkylated piperidine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Direct N-alkylation with alkyl halides is another fundamental approach. This SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. A base is often required to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Direct N-Alkylation of Piperidine with an Alkyl Bromide

Objective: To synthesize an N-alkylated piperidine derivative via direct alkylation.

Materials:

  • Piperidine (1.0 eq)

  • Alkyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of piperidine (1.0 eq) in ACN, add the base (K₂CO₃ or DIPEA, 1.5-2.0 eq).

  • Add the alkyl bromide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or heat to 50-70°C, depending on the reactivity of the alkyl halide.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the solid base (if K₂CO₃ was used).

  • Concentrate the filtrate under reduced pressure.

  • If DMF was used as the solvent, partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

Advanced Synthetic Approaches

Modern organic synthesis offers more sophisticated methods for constructing N-alkylated piperidines, often providing higher selectivity and functional group tolerance. These include transition metal-catalyzed reactions and multi-component reactions that allow for the rapid assembly of complex molecules.[1]

Comparative Analysis of Synthetic Methodologies
MethodAdvantagesDisadvantages
Reductive Amination Wide substrate scope, mild reaction conditions, readily available reagents.May require careful control of stoichiometry to avoid over-alkylation.
Direct Alkylation Simple procedure, good for primary and some secondary alkyl halides.Risk of quaternary ammonium salt formation, may require elevated temperatures.[7]
Transition Metal-Catalysis High efficiency, excellent functional group tolerance.Cost of catalysts, may require inert atmosphere.
Multi-component Reactions High atom economy, rapid generation of molecular complexity.Optimization can be challenging, substrate scope may be limited.

Part 2: SCIENTIFIC INTEGRITY & LOGIC - The Pharmacological Landscape

N-alkylated piperidine derivatives exhibit a remarkable diversity of biological activities, making them a fertile ground for drug discovery across various therapeutic areas.[8][9]

Central Nervous System (CNS) Applications

The piperidine scaffold is a common feature in many CNS-active drugs. N-alkylation plays a crucial role in fine-tuning their properties to cross the blood-brain barrier and interact with specific neuronal targets.

  • Anti-Alzheimer's Agents: Certain N-substituted piperidine analogs have been investigated as potential treatments for Alzheimer's disease.[8] For instance, derivatives incorporating a nipecotic acid backbone linked to an N-benzylpiperidine moiety have shown promise as multi-target agents, exhibiting both acetylcholinesterase inhibition and antioxidant properties.[8]

  • Antipsychotics and Analgesics: The N-benzyl piperidine motif is a key structural component in a number of antipsychotic and analgesic drugs.[10] The nature of the alkyl group and substituents on the piperidine ring are critical for modulating receptor affinity and selectivity, for example, at dopamine and opioid receptors.[11]

Anticancer Activity

The antiproliferative properties of N-alkylated piperidines have been extensively studied. Their mechanisms of action are varied and include the inhibition of key cellular processes involved in cancer progression.

  • Structure-Activity Relationship: Studies have shown that the presence of a piperidine ring, often with specific substitutions, can lead to potent anticancer activity. For example, piperidine-substituted sulfonamides have demonstrated significant anticancer properties, with the position of methyl groups on the piperidine ring influencing their antitumor efficacy.[8]

Diverse Therapeutic Potential

Beyond the CNS and oncology, N-alkylated piperidines have shown utility in a range of other therapeutic indications:

  • CXCR4 Antagonists: N-alkyl piperazine and piperidine derivatives have been developed as potent antagonists of the CXCR4 receptor, a key target in inflammation and HIV entry.[12]

  • Antioxidant and Anti-inflammatory Properties: Many piperidine derivatives have demonstrated significant antioxidant and anti-inflammatory activities, highlighting their potential in treating diseases associated with oxidative stress and inflammation.[8][13]

  • Antimicrobial and Antiviral Activity: The piperidine scaffold is also found in compounds with antimicrobial and antiviral properties.[9][14]

Summary of Biological Activities
Compound ClassBiological Target/ActivityExample(s)Reference(s)
N-BenzylpiperidinesAnti-Alzheimer's (AChE inhibition, antioxidant)N-benzyl-piperidine linked multipotent molecules[8]
N-Alkyl Piperidines/PiperazinesCXCR4 AntagonismN-propyl piperazine analogs[12]
Piperidine-substituted SulfonamidesAnticancer-[8]
N-Aryl-piperidinesHistamine H3 Receptor Agonism-[15]

Part 3: VISUALIZATION & FORMATTING - Structure-Activity Relationships and Workflow Visualization

The biological activity of N-alkylated piperidine derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. Understanding these structure-activity relationships (SAR) is paramount for rational drug design.

Key SAR Insights
  • The N-Alkyl Group: The size, shape, and lipophilicity of the N-alkyl substituent can dramatically influence potency and selectivity. For instance, in a series of farnesyltransferase inhibitors, the 3-pyridylmethyl group at the N-1 position was found to be crucial for activity.[16]

  • Piperidine Ring Substitution: The position and nature of substituents on the piperidine ring are critical for target engagement. In many cases, equatorial positioning of substituents is thermodynamically favored and leads to better biological activity.[16]

  • Stereochemistry: The stereochemistry of chiral centers within the piperidine ring can have a profound impact on biological activity, often with one enantiomer being significantly more potent than the other.

Visualizing a Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and initial biological screening of a library of N-alkylated piperidine derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Evaluation Start Select Piperidine Scaffold & Alkylating Agents Reaction N-Alkylation Reaction (e.g., Reductive Amination) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., In vitro assay) Characterization->Primary_Screening Library of N-Alkylated Piperidines Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis SAR_Analysis->Start Iterative Design

Caption: A generalized workflow for the synthesis and screening of N-alkylated piperidine derivatives.

Illustrative Signaling Pathway

The diagram below depicts a simplified representation of a signaling pathway that can be modulated by N-alkylated piperidine derivatives, such as the inhibition of a receptor tyrosine kinase (RTK).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK Pathway) Receptor->Downstream Phosphorylates & Activates Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Ligand Growth Factor Ligand->Receptor Binds & Activates Inhibitor N-Alkylated Piperidine Inhibitor Inhibitor->Receptor Blocks Binding Site

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an N-alkylated piperidine derivative.

Future Perspectives and Conclusion

The field of N-alkylated piperidine derivatives continues to be a dynamic and fruitful area of research in drug discovery. Emerging trends include the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational approaches to guide the design of new analogs with improved potency and pharmacokinetic properties. The versatility of the piperidine scaffold, coupled with the fine-tuning capabilities offered by N-alkylation, ensures that this class of compounds will remain at the forefront of medicinal chemistry for years to come. The ongoing challenge and opportunity lie in the rational design of derivatives that not only exhibit high efficacy but also possess favorable safety profiles, ultimately leading to the development of new and improved therapies for a wide range of human diseases.

References

Methodological & Application

synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine from 4-aminomethylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine from 4-Aminomethylpiperidine

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable substituted piperidine scaffold for pharmaceutical research and drug development.[1][2] The synthetic strategy commences with commercially available 4-aminomethylpiperidine and employs a sequential double reductive amination methodology. This approach addresses the challenge of selective N-alkylation at two distinct amine centers within the starting material. The first step involves a regioselective N-isopropylation of the cyclic secondary amine, followed by a controlled N-methylation of the exocyclic primary amine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible and efficient synthesis.

Introduction and Synthetic Strategy

Substituted piperidine moieties are ubiquitous structural motifs in a vast array of FDA-approved drugs and bioactive molecules, prized for their ability to confer favorable pharmacokinetic properties.[2][3] The target molecule, this compound, serves as a key building block for more complex pharmaceutical agents. The primary synthetic challenge lies in the selective alkylation of 4-aminomethylpiperidine, which possesses two nucleophilic nitrogen atoms: a secondary amine within the piperidine ring and a primary amine on the 4-methyl substituent.

Direct alkylation with alkyl halides is notoriously difficult to control and often results in a mixture of mono- and di-alkylated products at both nitrogen centers, including the formation of quaternary ammonium salts, leading to low yields and complex purification challenges.[4][5]

To overcome this, we present a robust strategy based on sequential reductive amination. This powerful and versatile method allows for the controlled formation of C-N bonds from a carbonyl compound and an amine via an imine intermediate.[6] Our strategy proceeds in two distinct stages:

  • Selective N-Isopropylation: The piperidine ring's secondary amine is selectively functionalized with an isopropyl group using acetone. The reaction's selectivity is driven by the generally higher nucleophilicity and steric accessibility of the cyclic secondary amine compared to the exocyclic primary amine under controlled reductive amination conditions.

  • Controlled N-Methylation: The resulting primary amine of the intermediate, 1-Isopropyl-piperidin-4-ylmethanamine, is then mono-methylated using formaldehyde in a second reductive amination step to yield the final product.

This sequence ensures high selectivity and provides a clean, efficient pathway to the desired disubstituted piperidine derivative.

Reaction Pathway and Mechanism

The overall two-step synthesis is depicted below. Both steps proceed via a reductive amination mechanism, which involves the initial formation of an iminium ion intermediate from the amine and a carbonyl compound (acetone or formaldehyde), followed by in-situ reduction with a hydride-based reducing agent.[6]

G cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: N-Methylation A 4-Aminomethylpiperidine reagents1 + Acetone + NaBH(OAc)₃ + Acetic Acid / DCE B Intermediate: 1-Isopropyl-piperidin-4-ylmethanamine C Intermediate: 1-Isopropyl-piperidin-4-ylmethanamine reagents1->B reagents2 + Formaldehyde + NaBH₃CN + Acetic Acid / MeOH D Final Product: This compound reagents2->D G start Start dissolve 1. Dissolve 4-aminomethylpiperidine (1 eq) in anhydrous DCE. start->dissolve add_reagents 2. Add acetone (1.2 eq) and glacial acetic acid (0.1 eq). Stir for 20 min. dissolve->add_reagents add_stab 3. Add STAB (1.5 eq) portion-wise over 30 minutes at 0°C. add_reagents->add_stab react 4. Warm to room temperature and stir for 16 hours. add_stab->react quench 5. Quench reaction with saturated aqueous NaHCO₃. react->quench extract 6. Extract with DCM (3x). quench->extract wash_dry 7. Wash combined organic layers with brine, dry over MgSO₄, filter. extract->wash_dry concentrate 8. Concentrate under reduced pressure. wash_dry->concentrate purify 9. Purify crude product via column chromatography. concentrate->purify end End: Isolate Pure Intermediate purify->end

References

Application Note: A Robust Protocol for the N-Isopropylation of Piperidines via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Piperidines

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen is a critical step in tuning the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profile. Reductive amination stands out as one of the most powerful and widely utilized methods for C-N bond formation, prized for its operational simplicity, broad substrate scope, and high efficiency.[1][2][3] In the pharmaceutical industry, it is estimated that at least a quarter of all C-N bond-forming reactions rely on this versatile transformation.[2][4][5]

This application note provides a detailed, field-proven protocol for the N-isopropylation of piperidine derivatives using acetone as the carbonyl source and sodium triacetoxyborohydride (NaBH(OAc)₃), commonly known as STAB, as a mild and selective reducing agent. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and offer a comprehensive, step-by-step guide from reaction setup to product purification and characterization.

Core Principle: The Mechanism of One-Pot Reductive Amination

The N-isopropylation of a piperidine with acetone is a classic example of a direct (or in-situ) reductive amination.[5][6] The entire transformation occurs in a single reaction vessel, proceeding through two key sequential steps:

  • Iminium Ion Formation: The secondary amine of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form a transient, highly electrophilic tertiary iminium ion. This step is often catalyzed by a weak acid.

  • Hydride Reduction: A selective hydride-donating reagent, in this case, STAB, reduces the iminium ion to yield the final N-isopropyl piperidine product.

The success of this one-pot procedure hinges on the choice of a reducing agent that is "just right"—reactive enough to reduce the iminium ion but not so powerful that it reduces the starting ketone (acetone).

Caption: Mechanism of N-Isopropylation via Reductive Amination.

Rationale for Reagent Selection: A Scientist's Perspective

The choice of reagents is paramount for a clean, high-yielding, and safe reaction.

  • Carbonyl Source (Acetone): Acetone is an ideal and cost-effective source for the isopropyl group. Its low boiling point simplifies removal after the reaction is complete.

  • Reducing Agent (Sodium Triacetoxyborohydride - STAB): STAB is the reagent of choice for modern reductive aminations for several compelling reasons:

    • Enhanced Selectivity: The three electron-withdrawing acetoxy groups on the boron atom moderate the hydride-donating ability of STAB compared to reagents like sodium borohydride (NaBH₄).[7][8] This makes it slow to react with ketones and aldehydes but highly effective at reducing the more electrophilic iminium ion intermediate.[8][9] This selectivity is crucial for a successful one-pot reaction, preventing the wasteful reduction of acetone to isopropanol.

    • Improved Safety Profile: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB does not release highly toxic hydrogen cyanide (HCN) gas, especially under the mildly acidic conditions that favor iminium ion formation.[5][10]

    • Compatibility: It performs reliably in common aprotic solvents and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis.[8]

  • Solvent (Dichloromethane - DCM or 1,2-Dichloroethane - DCE): STAB is sensitive to water and incompatible with protic solvents like methanol.[5] Anhydrous aprotic solvents such as DCM or DCE are therefore preferred to ensure the stability and reactivity of the reducing agent.[5][8]

  • Acid Catalyst (Acetic Acid - Optional): While often not strictly necessary, a catalytic amount of acetic acid can accelerate the initial condensation and dehydration steps, promoting the formation of the iminium ion intermediate.[7][11]

Experimental Protocol: N-Isopropylation of Piperidine

This protocol describes a general procedure on a 10 mmol scale. It should be adapted based on the specific properties of the piperidine substrate.

Materials & Equipment

  • Reagents: Piperidine (or derivative), Acetone (ACS grade or higher), Sodium Triacetoxyborohydride (STAB, ≥95%), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon inlet, rubber septum, syringes, separatory funnel, rotary evaporator, glassware for chromatography.

Experimental_Workflow Experimental Workflow for N-Isopropylation A 1. Reactant Setup - Dissolve piperidine (1 eq) and  acetone (1.5-2 eq) in anhydrous DCM - Stir under N₂ atmosphere B 2. Reduction - Add STAB (1.2-1.5 eq) portion-wise - Stir at room temperature for 2-16 h A->B C 3. Monitoring - Track reaction progress via TLC or LC-MS - Check for consumption of starting amine B->C D 4. Work-up & Quench - Slowly add saturated NaHCO₃ solution - Stir vigorously for 30 min C->D E 5. Extraction - Transfer to separatory funnel - Extract aqueous layer with DCM (2x) - Combine organic layers D->E F 6. Purification - Wash combined organics with brine - Dry over Na₂SO₄, filter - Concentrate in vacuo E->F G 7. Final Product - Purify crude residue via flash  column chromatography if necessary F->G

Caption: General workflow for one-pot reductive amination.

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the piperidine substrate (10 mmol, 1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, ~50 mL).

  • Carbonyl Addition: Add acetone (15 mmol, 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (15 mmol, 1.5 eq.) to the stirred solution in several portions over 5 minutes. Note: The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL). Stir the biphasic mixture vigorously for 30 minutes to ensure any remaining STAB is fully decomposed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM (~20 mL each).

  • Purification: Combine the organic layers, wash with brine (~30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure N-isopropyl piperidine derivative.[12]

Data Summary and Characterization

The following table provides a summary of typical reaction parameters.

ParameterValue/ConditionRationale
Piperidine 1.0 eq.Limiting reagent.
Acetone 1.5 - 2.0 eq.Using a slight excess drives the iminium formation equilibrium.
STAB 1.2 - 1.5 eq.An excess ensures complete reduction of the iminium intermediate.
Solvent Anhydrous DCM/DCEAprotic solvent required for STAB stability.[5]
Temperature Room TemperatureSufficient for most substrates; reaction is typically efficient without heating.
Time 2 - 16 hoursSubstrate dependent; monitor for completion.
Typical Yield 80 - 98%The reaction is generally high-yielding.

Product Characterization: The identity and purity of the final N-isopropyl piperidine should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the presence of the isopropyl group and the overall structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • FT-IR Spectroscopy: To observe the disappearance of the N-H stretch (if present in the starting material).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive STAB (degraded by moisture).2. Wet solvent or reagents.1. Use a fresh bottle of STAB or purchase from a reliable supplier.2. Ensure all glassware is oven-dried and use freshly distilled anhydrous solvent.
Reaction Stalls 1. Insufficient STAB.2. Sterically hindered substrate.1. Add an additional portion of STAB (0.3-0.5 eq.) and continue monitoring.2. For difficult substrates, consider gentle heating (e.g., 40 °C) or a longer reaction time.
Side Product Formation 1. Impure starting materials.2. Reaction pH is too acidic, leading to ketone reduction.1. Purify starting materials before the reaction.2. Avoid adding a strong acid. If an acid catalyst is used, ensure it is weak (e.g., acetic acid) and catalytic.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Engineering Controls: All operations should be conducted inside a certified chemical fume hood.

  • Reagent Handling:

    • Dichloromethane (DCM): Is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

    • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas, which is flammable. It is also an irritant. Handle in a dry, inert atmosphere and avoid contact with water or protic solvents during the reaction. Quench carefully and slowly.

    • Acetone: Is highly flammable. Keep away from ignition sources.

References

Mastering the Purification of Substituted Piperidines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Their synthesis, however, often yields complex mixtures containing starting materials, byproducts, and various impurities that can compromise the integrity of downstream biological assays and therapeutic applications.[1] Therefore, the effective purification of these compounds is not merely a procedural step but a critical determinant of research and development success.

This guide provides an in-depth exploration of the most effective purification techniques for substituted piperidine compounds. Moving beyond simple protocols, we will delve into the rationale behind methodological choices, grounded in the physicochemical properties of these versatile heterocyclic amines. This document is designed to empower researchers, scientists, and drug development professionals with the expertise to devise robust and efficient purification strategies.

Understanding the Piperidine Moiety: The Key to Effective Purification

The purification strategy for any substituted piperidine is fundamentally dictated by its unique physicochemical properties. The presence of the nitrogen atom imparts basicity, while substituents on the ring can modulate polarity, solubility, and steric hindrance.

  • Basicity (pKa): Piperidine itself is a relatively strong organic base (pKa of the conjugate acid is ~11.1).[2] This basicity is a powerful handle for purification, enabling techniques like acid-base extraction and ion-exchange chromatography. Substituents on the ring can significantly alter this basicity, influencing the choice of pH for extractions and buffer systems for chromatography.

  • Polarity and Solubility: The polarity of a substituted piperidine is a function of its overall structure. The piperidine ring itself has both hydrophilic (due to the nitrogen) and lipophilic (due to the hydrocarbon backbone) characteristics.[3][4] The nature of the substituents will ultimately determine the compound's solubility in various organic solvents and aqueous systems.[4] This property is paramount when selecting solvents for crystallization and chromatographic mobile phases.

  • Volatility: The volatility of the target compound and its impurities will determine the feasibility of distillation as a purification method.[1]

A thorough understanding of these properties for your specific substituted piperidine is the first and most critical step in developing an effective purification plan.

A Strategic Approach to Purification: A Decision-Making Workflow

The selection of an appropriate purification technique is a multi-faceted decision. The following workflow provides a logical framework for navigating this process.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS, NMR) properties Assess Physicochemical Properties (Solid/Liquid, Polarity, Basicity, Solubility) start->properties impurities Identify Major Impurities (Starting materials, byproducts, reagents) properties->impurities choice Select Primary Purification Technique impurities->choice extraction Liquid-Liquid Extraction (Acid-Base) choice->extraction Large difference in basicity crystallization Crystallization / Salt Formation choice->crystallization Solid product, good crystallinity chromatography Chromatography choice->chromatography Complex mixture, similar properties distillation Distillation choice->distillation Liquid product, volatile further_purification Further Purification Needed? extraction->further_purification crystallization->further_purification chromatography->further_purification distillation->further_purification further_purification->choice Yes final_product Pure Substituted Piperidine further_purification->final_product No

Caption: A decision-making workflow for selecting a purification technique.

Core Purification Techniques and Protocols

Liquid-Liquid Extraction: Harnessing Basicity

Liquid-liquid extraction, particularly acid-base extraction, is a powerful first-line purification technique for basic compounds like substituted piperidines.[1] It excels at separating the target compound from neutral or acidic impurities.

Principle of Operation: The basic nitrogen of the piperidine can be protonated by an aqueous acid, forming a water-soluble salt. This salt will partition into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral piperidine, which can then be extracted back into an organic solvent.[1]

Protocol: General Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as dichloromethane or ethyl acetate.[1]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine will move into the aqueous layer.[1]

  • Separation: Carefully separate the two layers. The organic layer containing neutral impurities can often be discarded.[1]

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) until the pH is greater than 10.[1]

  • Re-extraction: Extract the now-neutral piperidine back into an organic solvent by performing multiple extractions.[1]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]

Expertise & Experience: The choice of acid and base concentration is crucial. Overly concentrated solutions can lead to emulsions. If your substituted piperidine has labile functional groups, use milder acids and bases.

Crystallization and Salt Formation: The Power of the Solid State

Crystallization is an exceptionally effective technique for purifying solid substituted piperidines, often yielding material of very high purity.[5] For compounds that are oils or crystallize poorly, formation of a salt with a suitable acid can induce crystallization.[6]

Principle of Operation: This technique relies on the differences in solubility between the target compound and impurities in a chosen solvent system. A saturated solution is prepared at an elevated temperature, and as it cools, the decreased solubility of the target compound causes it to crystallize, leaving impurities behind in the solution.[1]

Protocol: Diastereoselective Crystallization via Salt Formation

This protocol is particularly useful for separating diastereomeric mixtures of substituted piperidines.[7]

  • Salt Formation: Dissolve the diastereomeric mixture in a suitable solvent like ethyl acetate. Add a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts.[7]

  • Solvent Screening: In small vials, screen a variety of solvents (e.g., methanol, ethanol, acetone) to find one that selectively crystallizes one of the diastereomeric salts upon slow cooling.[7]

  • Scale-up Crystallization: Dissolve the bulk of the diastereomeric salt in the chosen solvent at an elevated temperature.[7]

  • Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, and then to 4°C, to promote the formation of large, pure crystals.[7]

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Trustworthiness: The purity of the resulting crystals should be verified by an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy.

Column Chromatography: The Workhorse of Purification

Column chromatography is arguably the most versatile and widely used technique for the purification of substituted piperidines, especially for complex mixtures where other methods fall short.

Principle of Operation: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents). Compounds with stronger interactions with the stationary phase will move more slowly down the column, while those with weaker interactions will elute more quickly.

Common Challenges and Solutions in Piperidine Chromatography

A significant challenge in the chromatography of basic compounds like piperidines is their strong interaction with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[7]

Solutions:

  • Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can saturate the acidic sites on the stationary phase, leading to improved peak shapes.[7] For normal-phase chromatography, adding a volatile amine like n-propylamine at a concentration of 0.1% can be effective.[8][9]

  • Base-Deactivated Stationary Phases: Using commercially available base-deactivated silica gel or other stationary phases like alumina can significantly reduce peak tailing.[7] Amine-functionalized silica can also be a good alternative, allowing for purification with standard normal-phase solvents.[10]

Protocol: Normal-Phase Flash Chromatography

  • Stationary Phase Selection: Choose a suitable stationary phase (e.g., silica gel, amine-functionalized silica).

  • Mobile Phase Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of the target compound from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Chromatography_Protocol cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product select_stationary Select Stationary Phase select_mobile Select Mobile Phase (TLC) select_stationary->select_mobile pack_column Pack Column select_mobile->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: General workflow for purification by column chromatography.

High-Performance Liquid Chromatography (HPLC)

For challenging separations or when high purity is essential, reverse-phase HPLC is a powerful tool.

Method Development for Basic Compounds:

  • Column Selection: C18 or C8 columns with high carbon loading are generally suitable for retaining basic compounds through hydrophobic interactions.[11][12]

  • Mobile Phase pH: Maintaining the mobile phase pH in the basic range (7.5-11) can deprotonate the piperidine nitrogen, making the compound more non-polar and thus more retained in reverse-phase mode.[11][12] Alternatively, an acidic mobile phase can be used to ensure the piperidine is fully protonated.

  • Buffers: The use of buffers (e.g., phosphate or acetate) is critical for maintaining a stable pH and ensuring reproducible results.[11]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to normal-phase HPLC, particularly for chiral separations.[13]

Advantages of SFC:

  • Speed: The low viscosity of the mobile phase (supercritical CO₂) allows for faster separations.[14]

  • Reduced Solvent Consumption: SFC significantly reduces the amount of organic solvent required compared to HPLC.[13][14]

  • Improved Resolution: For some chiral compounds, SFC can provide better resolution than HPLC.[15]

Protocol: Chiral SFC for Diastereomer Separation

  • Column Screening: Screen a variety of chiral stationary phases (CSPs), with polysaccharide-based CSPs being a good starting point.[7]

  • Mobile Phase: Start with a gradient of an alcohol co-solvent (e.g., methanol) in CO₂.[7]

  • Additive: Include a basic additive like DEA (0.1-0.5%) to improve peak shape.[7]

  • Optimization: Optimize the separation by adjusting the co-solvent percentage, flow rate, and temperature.[7]

Quantitative Data Summary

Purification TechniqueTypical ScaleKey AdvantagesCommon Challenges
Liquid-Liquid Extraction Milligram to KilogramFast, inexpensive, good for initial cleanupEmulsion formation, not suitable for separating compounds with similar basicity
Crystallization Milligram to KilogramCan provide very high purity, scalableCompound must be a solid, finding a suitable solvent can be challenging
Normal-Phase Chromatography Microgram to KilogramHighly versatile, applicable to a wide range of polaritiesPeak tailing for basic compounds, requires larger solvent volumes
Reverse-Phase HPLC Microgram to GramHigh resolution, excellent for analytical and semi-preparative scaleRequires specialized equipment, can be costly, mobile phase pH control is critical
Supercritical Fluid Chromatography (SFC) Microgram to GramFast, "green" (less solvent waste), excellent for chiral separationsRequires specialized equipment, not as universally applicable as HPLC

Troubleshooting Common Purification Issues

ProblemPotential CauseSuggested Solution
Yellow discoloration of piperidine Oxidation productsDistill the piperidine, and store the purified material under an inert atmosphere.[16]
Difficulty separating piperidine from pyridine by distillation Formation of an azeotrope[17]Use azeotropic distillation with water or selectively form a salt of the piperidine.[17] A particularly effective method is the formation of piperidine carbonate by bubbling CO₂ through a solution of the mixture.[18]
Poor peak shape (tailing) in chromatography Strong interaction of the basic nitrogen with acidic stationary phase[7]Add a basic modifier (e.g., TEA, DEA) to the mobile phase, or use a base-deactivated or amine-functionalized stationary phase.[7][10]
Low resolution or co-elution of diastereomers Insufficient selectivity of the chromatographic system[7]Screen different chiral stationary phases, optimize the mobile phase composition and temperature.[7]
Difficulty inducing crystallization High solubility of the compound or presence of impurities[7]Screen a wider range of solvents, use an anti-solvent, try seeding with a small crystal, or perform a preliminary purification step to remove impurities.[7]

Conclusion

The successful purification of substituted piperidine compounds is a critical skill for researchers in the chemical and pharmaceutical sciences. By understanding the fundamental physicochemical properties of these molecules and strategically applying the techniques of extraction, crystallization, and chromatography, one can consistently obtain high-purity materials essential for advancing scientific discovery. This guide serves as a comprehensive resource to navigate the challenges of piperidine purification, fostering a deeper understanding of the principles that underpin these essential laboratory practices.

References

Application Notes and Protocols for the N-Methylation of Piperidinemethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Methylation in Drug Discovery

N-methylation is a fundamental chemical transformation in medicinal chemistry, profoundly influencing the pharmacological profile of drug candidates. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] Piperidinemethylamine, a versatile scaffold featuring both a primary and a secondary amine, presents a valuable opportunity for selective N-methylation to generate novel chemical entities with potentially enhanced therapeutic properties.

This document provides a detailed experimental protocol for the N-methylation of piperidinemethylamine, focusing on the highly reliable and widely adopted Eschweiler-Clarke reaction.[3][4] This method offers a straightforward and efficient one-pot procedure for the methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[5][6]

Reaction Principle: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic reductive amination process that selectively methylates primary or secondary amines to their corresponding tertiary amines.[7] The reaction mechanism proceeds through the initial formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide in the process.[4][6] A key advantage of this reaction is that it inherently avoids the formation of quaternary ammonium salts, halting at the tertiary amine stage.[4][5]

// Nodes Start [label="Piperidinemethylamine\n(Primary & Secondary Amines)"]; Formaldehyde [label="Formaldehyde\n(HCHO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iminium_Ion [label="Iminium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Formic_Acid [label="Formic Acid\n(HCOOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydride_Transfer [label="Hydride Transfer", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N,N-dimethyl-1-(piperidin-1-yl)methanamine\n(Tertiary Amine)"]; CO2 [label="CO2", shape=ellipse, style=dashed];

// Edges Start -> Iminium_Ion [label="Reacts with"]; Formaldehyde -> Iminium_Ion; Iminium_Ion -> Hydride_Transfer; Formic_Acid -> Hydride_Transfer [label="Provides Hydride"]; Hydride_Transfer -> Product [label="Reduction"]; Hydride_Transfer -> CO2 [style=dashed]; } केंद Figure 1: Simplified workflow of the Eschweiler-Clarke reaction.

Experimental Protocol: N-Methylation of Piperidinemethylamine

This protocol details the exhaustive N-methylation of piperidinemethylamine to yield N,N-dimethyl-1-(piperidin-1-yl)methanamine.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
PiperidinemethylamineC₆H₁₄N₂114.191.14 g101.0
Formaldehyde (37% aq. soln.)CH₂O30.034.87 mL606.0
Formic Acid (90% aq. soln.)HCOOH46.032.26 mL606.0
Dichloromethane (DCM)CH₂Cl₂84.93As needed--
Sodium Hydroxide (NaOH)NaOH40.00As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed--
Deionized WaterH₂O18.02As needed--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidinemethylamine (1.14 g, 10 mmol).

  • Reagent Addition: To the stirring amine, add formic acid (2.26 mL, 60 mmol) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (4.87 mL, 60 mmol). The order of addition can be critical for controlling the initial reaction rate.[8]

  • Reaction Conditions: Heat the reaction mixture to 90-100°C in an oil bath and maintain reflux for 18 hours.[5] The evolution of carbon dioxide gas should be observed, indicating the progress of the reaction.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture to a pH of approximately 11 by the slow addition of a concentrated sodium hydroxide solution. This step is crucial for neutralizing the excess formic acid and deprotonating the amine product.

    • Transfer the aqueous phase to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure N,N-dimethyl-1-(piperidin-1-yl)methanamine.

Data Analysis and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the N-methylated product.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product.

The expected yield for this reaction is typically high, often exceeding 80%.[3]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, extending the reaction time or increasing the temperature slightly may be beneficial. Ensure that the molar equivalents of formaldehyde and formic acid are sufficient.

  • Side Reactions: While the Eschweiler-Clarke reaction is generally clean, potential side reactions can occur if the temperature is too high. Careful monitoring of the reaction temperature is advised.

  • Alternative Reducing Agents: For substrates sensitive to formic acid, other reducing agents like sodium cyanoborohydride can be employed in alternative reductive amination protocols.[6] Modern variations also explore catalytic systems with metals like palladium or iron.[3]

Conclusion

The Eschweiler-Clarke reaction provides a robust and efficient method for the N-methylation of piperidinemethylamine. This protocol offers a reliable pathway for the synthesis of N,N-dimethyl-1-(piperidin-1-yl)methanamine, a valuable building block for the development of novel pharmaceutical agents. The simplicity of the procedure, coupled with its high yields and selectivity, makes it an indispensable tool for researchers and scientists in the field of drug development.

// Nodes Start [label="Start:\nPiperidinemethylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Add Reagents:\nFormaldehyde & Formic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction:\nHeat to 90-100°C (18h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Work-up:\nBasify & Extract with DCM", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\nDry, Concentrate, & Chromatograph", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Final Product:\nN,N-dimethyl-1-(piperidin-1-yl)methanamine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } केंद Figure 2: Overall experimental workflow for N-methylation.

References

Application Notes & Protocols: Developing Assays for (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The compound (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine represents a novel chemical entity. Its structure, featuring a piperidine ring and a methylamine group, is a privileged scaffold present in a vast array of bioactive molecules and clinically approved drugs targeting everything from cancer to central nervous system (CNS) disorders.[1] The piperidine motif offers metabolic stability and modulates physicochemical properties crucial for drug-likeness, while the amine functionality is key for interactions with numerous biological targets.[1][2]

Given the absence of established biological targets for this specific molecule, a multi-pronged assay development strategy is essential. This guide provides a comprehensive framework for characterizing its activity, beginning with a broad, unbiased approach and progressing to more focused, hypothesis-driven methods. We will detail three core strategies:

  • Phenotypic Screening: A target-agnostic approach to identify the compound's effect on whole cells, tissues, or organisms without prior knowledge of its molecular target.[3] This is a powerful first step for discovering novel mechanisms of action.[4]

  • G-Protein Coupled Receptor (GPCR) Assays: A hypothesis-driven approach based on the prevalence of the piperidine scaffold in GPCR ligands, which constitute approximately 34% of all FDA-approved drugs.[5]

  • Enzyme Inhibition Assays: A targeted strategy to investigate the compound's potential to inhibit enzymes, a common mechanism for molecules containing piperidine and amine functionalities, such as lysine-specific demethylase 1 (LSD1) inhibitors.[6]

This document serves as a practical guide for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind experimental design choices to ensure robust and reproducible results.

Part 1: Phenotypic Screening for Target-Agnostic Discovery

Phenotypic screening has re-emerged as a powerful strategy for identifying bioactive compounds based on their observable effects, enabling the discovery of novel mechanisms of action, particularly for diseases where the molecular underpinnings are unclear.[3][7] This approach evaluates how a compound influences a biological system as a whole, making it an ideal starting point for a novel molecule.[3][][9]

Scientific Rationale

Instead of testing against a specific, predetermined molecular target, a phenotypic screen assesses changes in cellular morphology, viability, proliferation, or the expression of specific biomarkers.[4] By utilizing high-content imaging and automated analysis, we can quantify multiple phenotypic parameters simultaneously, providing a rich dataset to generate initial hypotheses about the compound's biological role.[][9] This strategy is powerful because it screens for desired biological outcomes in a more physiologically relevant context, which can reduce the attrition rates often seen in target-based discovery.[4]

Experimental Workflow: High-Content Cellular Imaging Assay

The following workflow describes a robust method for assessing the phenotypic impact of this compound on a cancer cell line (e.g., U-2 OS) using fluorescent microscopy and automated image analysis.

Phenotypic_Screening_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_process Phase 3: Staining & Imaging cluster_analysis Phase 4: Data Analysis A 1. Cell Culture (U-2 OS cells) B 2. Plate Seeding (384-well imaging plates) A->B Seed at optimal density (e.g., 2000 cells/well) C 3. Compound Plating (Serial dilutions of test compound) B->C D 4. Incubation (24-48 hours) C->D Add compound to cells E 5. Fix, Permeabilize & Stain (e.g., Hoechst, Phalloidin, MitoTracker) D->E F 6. High-Content Imaging (Acquire multi-channel images) E->F G 7. Image Segmentation (Identify nuclei, cytoplasm) F->G H 8. Feature Extraction (Measure >100 cellular features) G->H I 9. Hit Identification (Multivariate analysis vs controls) H->I

Caption: High-Content Phenotypic Screening Workflow.

Detailed Protocol: High-Content Phenotypic Screening

Objective: To identify and quantify changes in cellular morphology induced by this compound.

Materials:

  • U-2 OS cells (or other relevant cell line)

  • Culture medium (e.g., McCoy's 5A with 10% FBS)

  • 384-well, black, clear-bottom imaging plates

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Staurosporine (induces apoptosis)

  • Negative Control: 0.1% DMSO in media

  • Reagents: Hoechst 33342 (nuclei), Phalloidin-Alexa Fluor 488 (F-actin), MitoTracker Red CMXRos (mitochondria), 4% Paraformaldehyde (PFA), 0.1% Triton X-100 in PBS

Procedure:

  • Cell Seeding:

    • Culture U-2 OS cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to a concentration of 100,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well imaging plate (2,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Rationale: A 24-hour attachment period ensures cells are in a healthy, uniform state before compound addition. The cell density is optimized for sub-confluent growth to allow for clear morphological analysis of individual cells.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 10 mM.

    • Dilute these stock solutions into culture medium to achieve the final desired concentrations (e.g., 100 µM to 5 nM) with a final DMSO concentration of 0.1%.

    • Also prepare positive (e.g., 1 µM Staurosporine) and negative (0.1% DMSO) control wells.

    • Remove the seeding medium from the cell plate and add 20 µL of the compound-containing medium to the respective wells.

    • Incubate for 24 to 48 hours.

    • Rationale: A dose-response curve is critical for determining potency (EC₅₀). A 48-hour incubation allows sufficient time for the compound to elicit a biological response.

  • Cell Staining:

    • Carefully aspirate the medium.

    • Fix the cells by adding 20 µL of 4% PFA and incubating for 15 minutes at room temperature.

    • Wash wells twice with PBS.

    • Permeabilize by adding 20 µL of 0.1% Triton X-100 and incubating for 10 minutes.

    • Wash wells twice with PBS.

    • Add 20 µL of a staining cocktail containing Hoechst (1 µg/mL), Phalloidin-AF488 (1:200), and MitoTracker Red (200 nM) in PBS. Incubate for 30 minutes in the dark.

    • Wash three times with PBS. Leave 20 µL of PBS in each well for imaging.

    • Rationale: Fixation preserves cell structure, while permeabilization allows dyes to enter the cell. The chosen stains mark key cellular compartments (nucleus, cytoskeleton, mitochondria) to enable multi-parametric analysis.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system (e.g., Thermo Fisher CellInsight CX7) with 3 channels (DAPI, FITC, TRITC) at 20x magnification.

    • Use automated image analysis software to segment images, identify individual cells, and extract features (e.g., nuclear size, cell shape, mitochondrial intensity, cytoskeletal texture).

    • Rationale: Automated analysis provides unbiased, quantitative data from thousands of cells, ensuring statistical power.

Data Presentation and Interpretation

Results should be analyzed to generate a "phenotypic profile" for the compound. This can be compared to the profiles of reference compounds with known mechanisms of action.

Table 1: Example Phenotypic Feature Data

Concentration (µM)Cell Count (Normalized)Nuclear Area (µm²)Mitochondrial Intensity (RFU)Cytoskeletal Roughness
Negative Control 1.00 ± 0.05150.2 ± 8.5510.3 ± 45.10.12 ± 0.02
Test Cmpd (0.1) 0.98 ± 0.06152.1 ± 9.1515.6 ± 50.20.13 ± 0.02
Test Cmpd (1.0) 0.85 ± 0.07185.6 ± 12.3650.1 ± 61.80.25 ± 0.03
Test Cmpd (10.0) 0.42 ± 0.05220.4 ± 15.7890.7 ± 75.40.41 ± 0.04
Positive Control 0.15 ± 0.0395.3 ± 7.2230.5 ± 30.90.08 ± 0.01

A significant change in features like nuclear area and mitochondrial intensity at higher concentrations could suggest an effect on cell cycle or mitochondrial function, guiding the next phase of investigation.

Part 2: G-Protein Coupled Receptor (GPCR) Activity Screening

GPCRs are the largest family of cell surface receptors and are involved in a vast number of physiological processes, making them premier drug targets.[10][11] The piperidine moiety is a classic pharmacophore for GPCR ligands, making this target class a high-priority hypothesis for this compound.[1]

Scientific Rationale

GPCRs function by activating intracellular signaling cascades upon ligand binding. A common and easily measurable pathway involves the modulation of cyclic adenosine monophosphate (cAMP), a critical second messenger.[12] Gs-coupled receptors stimulate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit its production.[12] A bioluminescence-based assay, such as Promega's cAMP-Glo™, provides a highly sensitive and high-throughput method to measure changes in intracellular cAMP levels, thereby determining if the compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor.[10][11]

Experimental Workflow: cAMP Accumulation Assay

This workflow outlines the process for determining if the test compound modulates cAMP levels in a cell line engineered to express a specific GPCR.

GPCR_Assay_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Agonist/Antagonist Treatment cluster_detect Phase 3: Detection A 1. Cell Culture (HEK293 expressing GPCR of interest) B 2. Plate Seeding (384-well solid white plates) A->B C_Agonist 3a. Agonist Mode: Add test compound B->C_Agonist D 4. Incubate (e.g., 30 minutes at RT) C_Agonist->D C_Antagonist 3b. Antagonist Mode: Add test compound, then known agonist C_Antagonist->D E 5. Cell Lysis & cAMP Detection (Add cAMP-Glo™ Lysis Buffer) D->E F 6. Luciferase Reaction (Add Kinase-Glo® Reagent) E->F G 7. Read Luminescence (Plate-reading luminometer) F->G

Caption: Workflow for a GPCR-mediated cAMP Assay.

Detailed Protocol: cAMP-Glo™ Assay for GPCR Activation

Objective: To determine if the test compound can modulate the activity of a Gs-coupled receptor (e.g., β2-adrenergic receptor) by measuring intracellular cAMP accumulation.

Materials:

  • HEK293 cells stably expressing the β2-adrenergic receptor.

  • Culture medium (DMEM with 10% FBS).

  • 384-well, solid white assay plates.

  • Test Compound dilutions.

  • Positive Control Agonist: Isoproterenol.

  • cAMP-Glo™ Assay Kit (Promega).

Procedure:

  • Cell Seeding:

    • Seed cells in a 384-well white plate at a density of 5,000 cells/well in 20 µL of media.

    • Incubate overnight at 37°C, 5% CO₂.

    • Rationale: A white plate is used to maximize the luminescent signal. Seeding density is optimized for robust signal generation.

  • Agonist Mode Testing:

    • Prepare serial dilutions of the test compound and Isoproterenol (positive control) in assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

    • Add 10 µL of the compound dilutions to the cells.

    • Incubate for 30 minutes at room temperature.

    • Rationale: This mode directly tests if the compound can activate the receptor and stimulate cAMP production.

  • Antagonist Mode Testing (in a separate plate):

    • Add 5 µL of the test compound dilutions to the cells and incubate for 15 minutes.

    • Add 5 µL of a known agonist (Isoproterenol) at its EC₈₀ concentration (pre-determined).

    • Incubate for an additional 30 minutes.

    • Rationale: This mode tests if the compound can block the activation of the receptor by a known agonist.

  • cAMP Detection:

    • Add 20 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes to lyse cells and release cAMP.

    • Add 40 µL of cAMP-Glo™ Detection Solution (contains protein kinase A). The amount of cAMP is inversely proportional to the PKA activity.

    • Incubate for 20 minutes.

    • Add 80 µL of Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction. The resulting luminescence is inversely proportional to the initial cAMP concentration.

    • Incubate for 10 minutes.

    • Read luminescence on a plate reader.

    • Rationale: This coupled-enzyme system provides a highly sensitive luminescent readout where light output is inversely correlated with cAMP levels.[11]

Data Presentation and Interpretation

Data is plotted as luminescence versus compound concentration. For agonist mode, a decrease in luminescence indicates cAMP production. For antagonist mode, a reversal of the agonist-induced luminescence drop indicates inhibitory activity.

Table 2: Example GPCR Agonist Assay Data

CompoundEC₅₀ (nM)Max Response (% of Isoproterenol)
Isoproterenol 5.2100%
Test Compound 85.788%
Inactive Control >10,000<5%

An EC₅₀ in the nanomolar range would indicate the test compound is a potent agonist for the tested GPCR, warranting further investigation into its selectivity and downstream effects.

Part 3: Enzyme Inhibition Assays

Enzymes are critical drug targets, and their inhibition is a common mechanism of action for small molecules.[13][14] The structural motifs in this compound are present in known inhibitors of enzymes like monoamine oxidases (MAOs) and lysine-specific demethylases (LSDs).[6][15] Therefore, screening against a panel of relevant enzymes is a logical hypothesis-driven approach.

Scientific Rationale

Enzyme inhibition assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction.[16] A common method is to monitor the formation of a product or the depletion of a substrate over time.[15] By using a sensitive detection method (e.g., fluorescence, absorbance), the enzymatic rate can be precisely measured in the presence of varying concentrations of the inhibitor. This allows for the determination of the compound's potency, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]

Experimental Workflow: General Fluorogenic Enzyme Inhibition Assay

This workflow is adaptable to many different enzymes (e.g., a demethylase, protease, or kinase) that can utilize a fluorogenic substrate.

Enzyme_Assay_Workflow cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Assay Execution cluster_detect Phase 3: Data Acquisition A 1. Prepare Assay Buffer B 2. Prepare Enzyme Stock C 3. Prepare Substrate Stock (Fluorogenic) D 4. Prepare Compound Dilutions E 5. Pre-incubation (Enzyme + Inhibitor) D->E F 6. Initiate Reaction (Add Substrate) E->F G 7. Kinetic Read (Measure fluorescence over time) F->G H 8. Calculate Reaction Rates (Slope of linear phase) G->H I 9. Determine IC50 (Plot % Inhibition vs. [Inhibitor]) H->I

Caption: General Workflow for an Enzyme Inhibition Assay.

Detailed Protocol: LSD1 Fluorogenic Inhibition Assay

Objective: To determine if the test compound inhibits the activity of the enzyme Lysine-Specific Demethylase 1 (LSD1).

Materials:

  • Recombinant human LSD1 enzyme.

  • LSD1 fluorogenic substrate (e.g., from a commercial kit).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5).

  • 384-well, black, low-volume assay plates.

  • Test Compound dilutions.

  • Positive Control Inhibitor (e.g., Tranylcypromine).

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • Dilute the LSD1 enzyme and substrate to their optimal working concentrations (determined via prior titration experiments) in assay buffer.

    • Rationale: Optimal concentrations of enzyme and substrate are crucial for achieving a robust signal-to-background ratio and ensuring the reaction operates under conditions where the rate is proportional to enzyme concentration.

  • Assay Reaction:

    • In a 384-well plate, add 5 µL of each test compound dilution.

    • Add 10 µL of the diluted LSD1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubating the enzyme and inhibitor allows for equilibrium to be reached before starting the reaction, which is especially important for slow-binding inhibitors.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescent plate reader pre-set to the appropriate excitation/emission wavelengths.

    • Read the fluorescence intensity every minute for 30-60 minutes (kinetic mode).

    • Rationale: A kinetic read is superior to a single endpoint read as it allows for the confirmation of linear reaction rates and helps identify potential artifacts like fluorescent interference from the compound itself.[15]

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (DMSO) control: % Inhibition = 100 * (1 - V_inhibitor / V_DMSO).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

The primary output is the IC₅₀ value, which quantifies the compound's potency as an inhibitor of the target enzyme.

Table 3: Example Enzyme Inhibition Data (LSD1)

CompoundIC₅₀ (nM)
Tranylcypromine 2,100
Test Compound 750
Inactive Control >50,000

An IC₅₀ value in the sub-micromolar range suggests specific and potent inhibition of LSD1, meriting further studies into its mechanism of inhibition (e.g., competitive, non-competitive) and selectivity against other enzymes.

Conclusion

This guide outlines a structured, multi-faceted approach for characterizing the biological activity of the novel compound this compound. By starting with an unbiased phenotypic screen, researchers can generate initial hypotheses about the compound's effects in a cellular context. These hypotheses can then be tested directly through targeted assays against high-probability target classes like GPCRs and enzymes, based on the compound's chemical structure. Each protocol is designed to be self-validating through the rigorous use of controls and quantitative analysis, ensuring the generation of trustworthy and actionable data. This comprehensive strategy provides a clear path from a novel chemical entity to a well-characterized lead compound with a defined mechanism of action.

References

large-scale synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine for Preclinical Studies

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the large-scale synthesis, purification, and quality control of this compound, a key piperidine derivative for preclinical drug development. Piperidine-containing compounds are among the most important synthetic fragments for drug design, prevalent in numerous classes of pharmaceuticals.[1][2] The successful transition from discovery to preclinical evaluation hinges on a robust and scalable synthetic process that can reliably produce high-purity material in multi-gram to kilogram quantities. This guide details a two-step synthetic route based on sequential reductive amination, a method well-suited for large-scale production due to its efficiency and favorable green chemistry profile.[3] We provide detailed, field-proven protocols for each synthetic step, a scalable purification strategy via salt formation, and a complete suite of analytical methods for quality control to ensure the final compound meets the stringent purity requirements for preclinical studies.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a critical scaffold for a wide array of therapeutic agents, particularly those targeting the central nervous system.[2][4] Its conformational flexibility and ability to engage in key intermolecular interactions make it an ideal framework for drug design.[4] The target molecule, this compound, incorporates several key structural features: a tertiary amine within the piperidine ring, an isopropyl group that can modulate lipophilicity and binding, and a secondary aminomethyl side chain that provides a vector for further modification or direct interaction with biological targets.

The primary challenge in advancing such a candidate to preclinical trials is the development of a manufacturing process that is not only high-yielding but also scalable, safe, and economically viable. This application note addresses this challenge directly by presenting a validated, large-scale synthetic pathway.

Synthetic Strategy and Rationale

For the large-scale synthesis of this compound, a two-step sequential reductive amination strategy was selected. This approach offers significant advantages for industrial-scale production:

  • High Efficiency: Reductive amination is a powerful C-N bond-forming reaction that often proceeds in high yield.[5]

  • Scalability: The reaction can be performed in standard reactors, and the reagents are commercially available and relatively inexpensive.

  • Process Control: The one-pot nature of many reductive amination protocols simplifies the process, reducing the need for intermediate purifications and minimizing waste.[3]

  • Green Chemistry: This method avoids the use of many toxic alkylating agents, such as alkyl halides, making it a more environmentally benign approach.[3]

The chosen synthetic pathway begins with the commercially available starting material, 4-(Aminomethyl)piperidine.[6][7]

Overall Synthetic Scheme: The synthesis proceeds in two distinct reductive amination steps:

  • N-Isopropylation: The piperidine ring nitrogen is selectively alkylated with an isopropyl group using acetone as the carbonyl source.

  • N-Methylation: The primary amine of the side chain is then selectively mono-methylated using formaldehyde.

G cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: N-Methylation SM 4-(Aminomethyl)piperidine INT (1-Isopropyl-piperidin-4-yl)methanamine (Intermediate) SM->INT  Acetone, NaBH(OAc)₃  DCM, rt INT2 (1-Isopropyl-piperidin-4-yl)methanamine (Intermediate) FP This compound (Final Product) INT2->FP  Formaldehyde, NaBH(OAc)₃  DCM, 0°C to rt

Caption: High-level overview of the two-step synthetic pathway.

Overall Process Workflow

A robust manufacturing process integrates synthesis with rigorous purification and quality control. The logical flow ensures that the final product is delivered with the required purity and is fully characterized, ready for preclinical evaluation.

dot digraph "Process_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4]; node [shape="box", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", width=2, height=0.8]; edge [color="#5F6368", fontname="Arial"];

"Start" [label="Start:\nRaw Materials", shape="ellipse", fillcolor="#34A853"]; "QC1" [label="Raw Material\nQC", fillcolor="#FBBC05", fontcolor="#202124"]; "Step1" [label="Synthesis Step 1:\nN-Isopropylation"]; "IPC1" [label="In-Process Control\n(TLC/LC-MS)", shape="diamond", fillcolor="#EA4335"]; "Step2" [label="Synthesis Step 2:\nN-Methylation"]; "IPC2" [label="In-Process Control\n(TLC/LC-MS)", shape="diamond", fillcolor="#EA4335"]; "Workup" [label="Crude Product\nIsolation & Work-up"]; "Purification" [label="Purification:\nSalt Formation"]; "FinalQC" [label="Final Product QC\n(HPLC, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Release" [label="Batch Release for\nPreclinical Studies", shape="ellipse", fillcolor="#34A853"];

"Start" -> "QC1"; "QC1" -> "Step1"; "Step1" -> "IPC1"; "IPC1" -> "Step2" [label="Reaction\nComplete"]; "Step2" -> "IPC2"; "IPC2" -> "Workup" [label="Reaction\nComplete"]; "Workup" -> "Purification"; "Purification" -> "FinalQC"; "FinalQC" -> "Release" [label="Passes\nSpecifications"]; }

Caption: Overall workflow from raw materials to preclinical batch release.

Detailed Experimental Protocols

Part A: Synthesis of Intermediate 1 - (1-Isopropyl-piperidin-4-yl)methanamine

This protocol describes the N-isopropylation of the piperidine nitrogen via reductive amination. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for imines in the presence of ketones, and easy to handle on a large scale.[5]

Table 1: Materials and Reagents for Step 1

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (1 mol scale)Molar Eq.
4-(Aminomethyl)piperidine7144-05-0114.19114.2 g1.0
Acetone67-64-158.0887.1 g (110 mL)1.5
Sodium Triacetoxyborohydride56553-60-7211.94318.0 g1.5
Dichloromethane (DCM)75-09-284.932.0 L-
Saturated Sodium Bicarbonate--~1.5 L-
Anhydrous Magnesium Sulfate7487-88-9120.37~50 g-

Step-by-Step Protocol:

  • Reaction Setup: To a 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add 4-(Aminomethyl)piperidine (114.2 g, 1.0 mol) and dichloromethane (DCM, 2.0 L). Stir the mixture until the amine is fully dissolved.

  • Aldehyde Addition: Add acetone (87.1 g, 1.5 mol) to the solution. Stir the mixture at room temperature (20-25°C) for 30 minutes to allow for imine formation.

  • Reductant Addition: Cool the reaction mixture to 0-5°C using an ice bath. Add sodium triacetoxyborohydride (318.0 g, 1.5 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.

    • Causality Note: Portion-wise addition of the hydride is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~1.5 L) until gas evolution ceases. Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude intermediate, (1-Isopropyl-piperidin-4-yl)methanamine, as an oil. The crude product is typically of sufficient purity for use in the next step.

Part B: Synthesis of Final Product - this compound

This step involves the selective N-methylation of the primary exocyclic amine. Using one equivalent of formaldehyde ensures mono-alkylation is favored.

Table 2: Materials and Reagents for Step 2

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (0.9 mol scale)Molar Eq.
(1-Isopropyl-piperidin-4-yl)methanamine-156.27140.6 g (0.9 mol)1.0
Formaldehyde (37% in H₂O)50-00-030.0373.0 g (0.9 mol)1.0
Sodium Triacetoxyborohydride56553-60-7211.94229.0 g1.08
Dichloromethane (DCM)75-09-284.932.0 L-
Sodium Hydroxide (2M aq.)1310-73-240.00~1.5 L-
Anhydrous Sodium Sulfate7757-82-6142.04~50 g-

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the crude intermediate from Step 1 (approx. 140.6 g, 0.9 mol) in DCM (2.0 L) in a 5 L reactor.

  • Reagent Addition: Cool the solution to 0-5°C. Add the formaldehyde solution (73.0 g, 0.9 mol) dropwise. Stir for 30 minutes at 0-5°C.

  • Reduction: Add sodium triacetoxyborohydride (229.0 g, 1.08 mol) portion-wise, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor for completion using LC-MS.

  • Work-up: Quench the reaction by adding 2M aqueous sodium hydroxide (~1.5 L) until the pH of the aqueous layer is >12.

    • Causality Note: A basic work-up is essential to neutralize the acidic byproducts and ensure the final amine product is in its free-base form for extraction.

  • Extraction and Concentration: Separate the layers and extract the aqueous phase with DCM (2 x 500 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product as an oil.

Large-Scale Purification Protocol

For preclinical materials, chromatographic purification is often avoided at scale due to cost and solvent waste.[8] Purification via formation and recrystallization of a stable salt (e.g., hydrochloride) is a highly effective and scalable method to achieve high purity.[8][9]

  • Salt Formation: Dissolve the crude product (assuming ~0.8 mol) in isopropanol (IPA, ~1.6 L). Cool the solution to 0-5°C. Slowly add a 4M solution of HCl in dioxane or a saturated solution of HCl gas in IPA until the pH is ~2.

  • Crystallization: Stir the resulting slurry at 0-5°C for 2-4 hours to maximize precipitation.

  • Isolation: Isolate the solid this compound dihydrochloride salt by filtration. Wash the filter cake with cold IPA (2 x 200 mL) and then with diethyl ether (2 x 200 mL).

  • Drying: Dry the white crystalline solid under vacuum at 40-50°C to a constant weight.

  • Free-Basing (Optional): If the free base is required, the pure HCl salt can be dissolved in water, basified to pH >12 with NaOH, and extracted with a suitable organic solvent (e.g., DCM or EtOAc). The organic layer is then dried and concentrated to yield the pure free base.

Quality Control and Analytical Characterization

Ensuring the identity, purity, and quality of the final compound is paramount for preclinical studies.[10][11] A comprehensive set of analytical tests must be performed on the final batch.

Table 3: Final Product Specifications and QC Methods

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity (Structure) Conforms to structure¹H NMR, ¹³C NMR, MS
Purity (Assay) ≥ 99.0%HPLC (UV detection)
Individual Impurity ≤ 0.10%HPLC (UV detection)
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Conforms to ICH Q3CHeadspace GC-MS
Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Self-Validation: The method must be validated for linearity, accuracy, precision, and specificity. Impurity profiling should be conducted to identify and quantify any process-related impurities or degradation products.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the proton environment and structural integrity. Expected signals include those for the isopropyl group, piperidine ring protons, the methylene bridge, and the N-methyl group.

    • ¹³C NMR: Confirms the carbon backbone of the molecule.

  • Mass Spectrometry (MS):

    • Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion.

Conclusion

This application note details a robust, scalable, and well-characterized process for the synthesis of this compound. The two-step reductive amination route provides a reliable and efficient pathway to the target molecule, while the salt crystallization purification method ensures the high purity required for preclinical evaluation. By following these detailed protocols and implementing the described quality control procedures, researchers and drug development professionals can confidently produce the necessary quantities of this key intermediate for further pharmacological studies.

References

Application Notes and Protocols for the Investigation of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in CNS Drug Discovery and the Potential of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of therapeutics targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component for creating ligands that interact with a wide array of CNS targets. This compound represents a novel chemical entity within this class. Its structure, featuring a tertiary amine on the piperidine ring and a secondary amine on the methyl spacer, suggests the potential for interactions with various G-protein coupled receptors (GPCRs), ion channels, or transporters within the CNS.

These application notes provide a comprehensive guide for researchers and drug development professionals on the systematic evaluation of this compound as a potential CNS drug candidate. The protocols outlined herein are designed to characterize its physicochemical properties, in vitro pharmacological profile, and in vivo efficacy in relevant models of CNS disorders.

Part 1: Physicochemical and ADME Profiling

A critical initial step in CNS drug discovery is to determine if a compound possesses the fundamental properties required to cross the blood-brain barrier (BBB) and remain stable in a biological system.[1] The following table summarizes key in silico and in vitro assays.

Parameter Method Target Range for CNS Drugs Rationale
Molecular Weight In Silico Calculation< 450 DaSmaller molecules are more likely to passively diffuse across the BBB.[1]
LogP (Lipophilicity) In Silico Calculation / Shake-Flask Method1.5 - 3.5A balance is crucial; too low and the compound won't cross the BBB, too high and it may have poor solubility and high metabolic turnover.[1]
Topological Polar Surface Area (TPSA) In Silico Calculation< 90 ŲLower TPSA is associated with better BBB penetration.
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay> 50 µMAdequate solubility is necessary for absorption and distribution.
In Vitro Metabolic Stability Liver Microsome or Hepatocyte Incubationst½ > 30 minPredicts the compound's susceptibility to first-pass metabolism.
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationUnbound fraction (fu) > 1%Only the unbound drug is free to cross the BBB and interact with its target.[2]
Blood-Brain Barrier Permeability Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)Pe > 4 x 10⁻⁶ cm/sA non-cell-based, high-throughput screen to predict passive diffusion across the BBB.[3]

Part 2: In Vitro Pharmacological Evaluation

The next stage involves identifying the biological target(s) of this compound and characterizing its functional activity.

Protocol 1: Broad Target Screening (Receptor Profiling)

Objective: To identify potential molecular targets for this compound by screening it against a panel of common CNS receptors, ion channels, and transporters.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Panel: Utilize a commercial receptor profiling service (e.g., Eurofins, WuXi AppTec) that offers binding assays for a broad range of CNS targets (e.g., dopaminergic, serotonergic, adrenergic, histaminergic, muscarinic, and opioid receptors).

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) to identify significant binding interactions (typically >50% inhibition of radioligand binding).

  • Secondary Screen (Dose-Response): For any "hits" from the primary screen, perform concentration-response experiments to determine the binding affinity (Ki).

Protocol 2: Functional Characterization of Target Engagement

Objective: To determine the functional activity (agonist, antagonist, inverse agonist, or modulator) of this compound at the identified target(s).

Methodology (Example for a GPCR target):

  • Cell Line Selection: Use a recombinant cell line stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).

  • Assay Principle:

    • Agonist Mode: Measure the ability of the compound to stimulate a downstream signaling pathway (e.g., cAMP accumulation, calcium mobilization, or β-arrestin recruitment).

    • Antagonist Mode: Measure the ability of the compound to inhibit the response of a known reference agonist.

  • Experimental Procedure (Calcium Mobilization Assay): a. Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. c. Prepare serial dilutions of this compound in assay buffer. d. Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence upon addition of the compound (for agonist testing) or upon addition of a reference agonist in the presence of the compound (for antagonist testing).

  • Data Analysis: Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Part 3: In Vivo CNS Activity and Behavioral Models

In vivo studies are essential to assess the compound's ability to cross the BBB, engage its target in the brain, and elicit a functional response in a living organism.[4]

Workflow for In Vivo Evaluation

G cluster_0 Pre-Behavioral Studies cluster_1 Behavioral Efficacy Models A Pharmacokinetics (PK) Study (Blood and Brain Exposure) B Maximum Tolerated Dose (MTD) Study A->B C Target Engagement Study (e.g., Receptor Occupancy) B->C D Model Selection based on In Vitro Profile (e.g., Anxiety, Depression, Psychosis) C->D Inform Model Choice E Dose-Ranging Efficacy Study D->E F Chronic Dosing Study (if applicable) E->F

Caption: Workflow for in vivo evaluation of a CNS drug candidate.

Protocol 3: Rodent Pharmacokinetic (PK) Study

Objective: To determine the plasma and brain concentrations of this compound over time after systemic administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer the compound via a relevant route (e.g., intravenous bolus and oral gavage) at a single dose.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples and brain tissue.

  • Bioanalysis: Extract the compound from plasma and brain homogenates and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, half-life, and the brain-to-plasma concentration ratio (Kp). The unbound brain-to-plasma ratio (Kpuu) is a more accurate measure of BBB penetration.[5]

Protocol 4: Assessment of Antidepressant-like Activity (Forced Swim Test)

Objective: To evaluate the potential antidepressant effects of this compound in a rodent model of behavioral despair.[6]

Methodology:

  • Animal Model: Use male C57BL/6 mice.

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Procedure: a. Place each mouse individually into a glass cylinder filled with water (23-25°C) from which it cannot escape. b. Record the session (typically 6 minutes) with a video camera. c. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • Data Analysis: Compare the immobility time between the compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests antidepressant-like activity.

Protocol 5: Assessment of Anxiolytic-like Activity (Elevated Plus Maze)

Objective: To evaluate the potential anxiolytic effects of this compound.[6]

Methodology:

  • Apparatus: An elevated, plus-shaped maze with two open arms and two closed arms.

  • Animal Model: Use male Wistar rats or C57BL/6 mice.

  • Dosing: Administer the compound or vehicle 30-60 minutes before the test.

  • Test Procedure: a. Place the animal in the center of the maze, facing an open arm. b. Allow the animal to explore the maze for 5 minutes. c. Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.

Part 4: Synthesis

A plausible synthetic route for this compound is outlined below.

Synthetic Scheme

G A N-Boc-4-piperidone B tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate A->B 1. Methylamine 2. NaBH(OAc)₃ (Reductive Amination) C N-methyl-1-(piperidin-4-yl)methanamine B->C TFA or HCl (Boc Deprotection) D This compound C->D Acetone, NaBH(OAc)₃ (Reductive Amination)

Caption: Proposed synthetic pathway for the target compound.

Protocol 6: Synthesis of this compound

Step 1: Reductive Amination of N-Boc-4-piperidone with Methylamine

  • Dissolve N-Boc-4-piperidone (1 equivalent) in dichloromethane (DCM).

  • Add a solution of methylamine (1.2 equivalents) in THF.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Basify the residue with aqueous sodium hydroxide and extract with DCM to obtain N-methyl-1-(piperidin-4-yl)methanamine.

Step 3: N-Isopropylation

  • Dissolve N-methyl-1-(piperidin-4-yl)methanamine (1 equivalent) in DCM.

  • Add acetone (1.5 equivalents) and stir for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) and stir overnight at room temperature.

  • Work up the reaction as described in Step 1 to yield the final product, this compound.

Conclusion

The application notes and protocols provided offer a structured and comprehensive framework for the initial investigation of this compound as a potential CNS therapeutic agent. This systematic approach, from fundamental physicochemical and ADME profiling to in vitro target identification and in vivo behavioral assessment, is crucial for making informed decisions in the complex process of CNS drug discovery.[7] The insights gained from these studies will be instrumental in elucidating the compound's mechanism of action and its potential for treating neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic route and improving yields. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have curated this guide to address common challenges encountered in the laboratory.

I. Synthesis Overview: Pathways to this compound

The synthesis of this compound, a valuable building block in pharmaceutical development, can be approached through several synthetic strategies. The two most prevalent and effective methods are Reductive Amination and Direct N-Alkylation . The choice between these pathways often depends on the availability of starting materials, desired scale, and specific yield and purity requirements.

Reductive Amination Approach

This is often the preferred route due to its high selectivity and control over the reaction, minimizing the formation of over-alkylated byproducts.[1] A typical reductive amination pathway for this target molecule would involve the reaction of a suitable piperidine precursor with formaldehyde or a formaldehyde equivalent in the presence of a reducing agent.

Direct N-Alkylation Approach

This method involves the direct reaction of a piperidine derivative with an alkylating agent. While potentially faster, this route requires careful control of stoichiometry to prevent the formation of undesired quaternary ammonium salts.[1][2]

II. Troubleshooting and FAQs

This section addresses specific questions and challenges you may encounter during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

Low yields can stem from several factors, including:

  • Incomplete reaction: This can be due to suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or the use of a weak reducing agent in reductive amination.

  • Side reactions: The formation of byproducts, such as over-alkylated products (quaternary ammonium salts) in direct alkylation, is a significant cause of yield loss.[3]

  • Steric hindrance: The bulky isopropyl group on the piperidine nitrogen can sterically hinder the approach of reactants, slowing down the reaction rate.[4]

  • Difficulties in purification: The polarity of the final product can sometimes make it challenging to separate from reaction impurities and starting materials.

Q2: Which synthetic route, reductive amination or direct N-alkylation, is generally recommended for higher yields?

For laboratory-scale synthesis where purity and yield are paramount, reductive amination is often the preferred method.[1] This is because it offers better control and minimizes the formation of over-alkylated byproducts, which can be difficult to separate from the desired product.[1]

Q3: How can I minimize the formation of the quaternary ammonium salt byproduct during direct N-alkylation?

To favor monoalkylation and avoid the formation of quaternary ammonium salts, consider the following strategies:[3]

  • Use an excess of the piperidine starting material relative to the alkylating agent.

  • Slowly add the alkylating agent to the reaction mixture, for example, using a syringe pump. This maintains a low concentration of the alkylating agent and reduces the likelihood of a second alkylation event.[2]

  • Choose the right base: A non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) can be effective in scavenging the acid formed during the reaction without competing in the alkylation.[2]

Troubleshooting Guide: Reductive Amination

Problem 1: My reductive amination reaction is sluggish or shows low conversion.

Possible Causes & Solutions:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion intermediate is a critical step.[3]

    • pH is not optimal: The reaction is typically best carried out under mildly acidic conditions (pH 5-6).[5] Acetic acid is commonly added to maintain this pH. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, iminium ion formation is not favored.[5]

    • Presence of water: Ensure your reagents and solvent are anhydrous, as water can inhibit the formation of the iminium ion.[3]

  • Weak Reducing Agent: The choice of reducing agent is crucial.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is milder and more selective for imines over aldehydes.[5]

    • Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. It is particularly useful as it can selectively reduce imines in the presence of aldehydes.[6]

    • Other borohydride reagents like sodium borohydride (NaBH₄) can be used, but they may also reduce the starting aldehyde, leading to alcohol byproducts.[7]

Problem 2: I am observing significant amounts of the alcohol byproduct from the reduction of my aldehyde.

Possible Cause & Solution:

  • Non-selective reducing agent: As mentioned above, using a strong reducing agent like NaBH₄ can lead to the reduction of the starting aldehyde.

    • Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Its bulkier nature makes it less likely to reduce unhindered aldehydes.

Troubleshooting Guide: Direct N-Alkylation

Problem 3: My direct N-alkylation reaction is producing a mixture of mono- and di-alkylated products, along with the quaternary salt.

Possible Causes & Solutions:

  • Incorrect Stoichiometry: The ratio of piperidine to the alkylating agent is critical.

    • Use a slight excess of the piperidine derivative (e.g., 1.1 to 1.5 equivalents) to ensure the alkylating agent is the limiting reagent.

  • Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly can create localized high concentrations, favoring over-alkylation.

    • Employ slow, controlled addition of the alkylating agent using a syringe pump over several hours.[2]

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of the second alkylation.

    • Conduct the reaction at room temperature or even cooler to better control the reaction rate.

Problem 4: The reaction is slow and does not go to completion.

Possible Causes & Solutions:

  • Insufficiently Reactive Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

    • Consider using a more reactive alkylating agent if the reaction is sluggish.

  • Inadequate Base: The acid generated during the reaction can protonate the starting amine, rendering it unreactive.

    • Ensure at least one equivalent of a suitable base is used. Potassium carbonate (K₂CO₃) in a polar aprofic solvent like DMF is a common choice.[2]

III. Experimental Protocols

Protocol 1: Reductive Amination of N-Isopropyl-piperidine-4-carbaldehyde with Methylamine

This protocol outlines a general procedure for the reductive amination approach.

Materials:

  • N-Isopropyl-piperidine-4-carbaldehyde

  • Methylamine (solution in THF or as a salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of N-Isopropyl-piperidine-4-carbaldehyde (1 equivalent) in anhydrous DCM, add methylamine (1.2 equivalents).

  • Add glacial acetic acid (1.1 equivalents) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Reaction Parameters for Reductive Amination

ParameterRecommended Value/ConditionRationale
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Good solubility for reactants and inert under reaction conditions.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)High selectivity for imines over aldehydes.[5]
Acid Catalyst Acetic AcidFacilitates iminium ion formation.[5]
Temperature 0 °C to Room TemperatureAllows for controlled reaction and minimizes side reactions.
pH ~5-6Optimal for iminium ion formation.[5]

IV. Visualizing the Process

Workflow for Troubleshooting Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_imine Check Iminium Ion Formation (TLC, LC-MS) start->check_imine imine_ok Iminium Formation OK check_imine->imine_ok Yes imine_poor Poor Iminium Formation check_imine->imine_poor No check_reducing_agent Evaluate Reducing Agent imine_ok->check_reducing_agent check_pH Verify pH is ~5-6 imine_poor->check_pH check_water Ensure Anhydrous Conditions imine_poor->check_water adjust_pH Adjust pH with Acetic Acid check_pH->adjust_pH dry_reagents Dry Solvents/Reagents check_water->dry_reagents adjust_pH->check_imine dry_reagents->check_imine agent_ok Agent is Selective (e.g., NaBH(OAc)₃) check_reducing_agent->agent_ok Yes agent_nonselective Agent is Non-Selective (e.g., NaBH₄) check_reducing_agent->agent_nonselective No optimize_conditions Optimize Reaction Time/ Temperature agent_ok->optimize_conditions switch_agent Switch to a More Selective Reducing Agent agent_nonselective->switch_agent switch_agent->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Reaction Scheme: Reductive Amination vs. Direct N-Alkylation

G cluster_0 Reductive Amination cluster_1 Direct N-Alkylation start_ra Piperidine-4-carbaldehyde + Methylamine imine Iminium Ion Intermediate start_ra->imine H⁺ product_ra This compound imine->product_ra + Reducing Agent reducing_agent [H] start_da Piperidin-4-ylmethyl-amine + Isopropyl Halide product_da This compound start_da->product_da Base side_product Quaternary Ammonium Salt (Over-alkylation) product_da->side_product + Isopropyl Halide

Caption: Comparison of Reductive Amination and Direct N-Alkylation pathways.

V. References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?--INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing N-Substitution of the Piperidine Ring. --INVALID-LINK--

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. --INVALID-LINK--

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. --INVALID-LINK--

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. --INVALID-LINK--

  • Google Patents. N-alkyl-piperidine DERIVATIVES. --INVALID-LINK--

  • ChemicalBook. (2025). 1-ISOPROPYL-PIPERIDIN-4-YLAMINE. --INVALID-LINK--

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. --INVALID-LINK--

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. --INVALID-LINK--

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. --INVALID-LINK--

  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. --INVALID-LINK--

  • Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. --INVALID-LINK--

  • Reddit. (2024). Does piperidine work in reductive amination like this?--INVALID-LINK--

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. --INVALID-LINK--

  • Wikipedia. Reductive amination. --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons. --INVALID-LINK--

  • BenchChem. Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization. --INVALID-LINK--

  • ResearchGate. (2025). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine. --INVALID-LINK--

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions in the N-Alkylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common and complex side reactions encountered during this fundamental transformation. The following question-and-answer format provides in-depth technical guidance, grounded in mechanistic principles and practical laboratory experience, to help you optimize your reactions for higher yields and purity.

Section 1: The Most Common Pitfall - Over-Alkylation and Quaternization

One of the most frequent challenges in the N-alkylation of piperidines is the formation of the quaternary ammonium salt as a byproduct.[1] This occurs when the desired N-alkylated piperidine (a tertiary amine) undergoes a second alkylation.

Q1: My N-alkylation reaction is producing a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. Why is this happening?

A1: The formation of a quaternary ammonium salt is a common side reaction where the newly formed tertiary amine acts as a nucleophile and reacts with another molecule of the alkylating agent.[1] The primary reasons for this over-alkylation are:

  • Increased Nucleophilicity: The product of the initial alkylation, an N-alkylpiperidine (a tertiary amine), is often more nucleophilic than the starting piperidine (a secondary amine). This makes it more reactive towards the alkylating agent.[1]

  • Stoichiometry: Using an excess of the alkylating agent significantly increases the probability of a second alkylation event occurring.[1][2]

  • Reaction Rate: If the rate of the second alkylation is comparable to or faster than the initial alkylation, a mixture of products is inevitable.[1]

Q2: How can I effectively prevent or minimize the formation of this quaternary ammonium salt?

A2: Minimizing quaternization involves controlling the reaction conditions to favor mono-alkylation. Here are several proven strategies:

  • Stoichiometric Control:

    • Use an excess of piperidine: By using the piperidine as the excess reagent, you increase the likelihood that the alkylating agent will react with the starting material rather than the product.

    • Slow addition of the alkylating agent: Adding the alkylating agent slowly, for instance with a syringe pump, maintains a low concentration of it in the reaction mixture.[3][4] This favors the initial alkylation over the subsequent quaternization.

  • Reaction Conditions:

    • Lowering the reaction temperature: This can help to control the rate of the second, often faster, alkylation step.[5]

    • Choice of Base: The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[5] The addition of a non-nucleophilic base is crucial. However, the choice of base can also influence the extent of over-alkylation. Milder bases like sodium bicarbonate (NaHCO₃) can be effective, while stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are also commonly used.[4][5]

  • Alternative Synthetic Routes:

    • Reductive Amination: This is an excellent alternative that completely avoids the issue of over-alkylation.[3][6] The reaction involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, which is then reduced in situ.[7]

Section 2: Unmasking Less Common Side Reactions

While quaternization is the most common side reaction, other undesired pathways can also compromise your synthesis.

Q3: I've observed the formation of an alkene in my reaction mixture. What could be causing this?

A3: The formation of an alkene suggests an elimination reaction is occurring, likely a Hofmann-type elimination. This is more probable under certain conditions:

  • Steric Hindrance: When either the piperidine or the alkylating agent is sterically bulky, the nitrogen atom may act as a base, abstracting a proton from the alkylating agent and leading to elimination rather than substitution.[8][9]

  • Nature of the Alkyl Halide: Secondary and tertiary alkyl halides are more prone to elimination reactions than primary alkyl halides.

  • Strong, Bulky Bases: The use of a strong, sterically hindered base can favor elimination over substitution.

The Hofmann elimination typically favors the formation of the least substituted alkene due to the steric bulk of the leaving group (the amine).[10][11]

Q4: In a reaction with a complex piperidine derivative, I've isolated a product that appears to be the result of ring opening. Is this a known side reaction?

A4: Yes, ring-opening of cyclic amines is a known, albeit less common, side reaction under specific conditions. The von Braun reaction is a classic example where a tertiary amine reacts with cyanogen bromide to yield a ring-opened cyanamide.[12][13] While this specific reagent is not typically used in standard N-alkylations, analogous ring-opening pathways can be initiated by other electrophilic reagents, particularly under harsh conditions or with strained ring systems. In the context of N-alkylation, this is an unusual side reaction but should be considered if unexpected products are observed, especially when using highly reactive electrophiles.[14]

Troubleshooting Workflow & Protocols

Decision-Making Workflow for N-Alkylation Troubleshooting

troubleshooting_workflow start Start: N-Alkylation of Piperidine check_product Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_product main_product Desired N-Alkylpiperidine (High Yield & Purity) check_product->main_product Clean Reaction side_products Significant Side Products Observed check_product->side_products Side Reactions end_ok End: Successful Synthesis main_product->end_ok identify_side_product Identify Major Side Product(s) side_products->identify_side_product quaternary_salt Quaternary Ammonium Salt identify_side_product->quaternary_salt Water-Soluble Byproduct alkene Alkene identify_side_product->alkene Olefinic Signals ring_opened Ring-Opened Product identify_side_product->ring_opened Unexpected MW & Fragmentation other Other/Unknown identify_side_product->other Complex Mixture solve_quaternary Troubleshoot Quaternization quaternary_salt->solve_quaternary solve_elimination Troubleshoot Elimination alkene->solve_elimination solve_ring_opening Troubleshoot Ring Opening ring_opened->solve_ring_opening end_reassess Re-evaluate Synthetic Strategy other->end_reassess solve_quaternary->end_reassess If persistent solve_elimination->end_reassess If persistent solve_ring_opening->end_reassess If persistent

Caption: A decision-making workflow for troubleshooting N-alkylation side reactions.

Experimental Protocol: Minimizing Quaternization by Slow Addition of Alkyl Halide
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the piperidine derivative (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • Slow Addition: Dissolve the alkyl halide (1.0 equivalent) in the reaction solvent. Using a syringe pump, add the alkyl halide solution to the stirred piperidine mixture over a period of 2-4 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alkyl halide is consumed.

  • Work-up: Upon completion, filter off the base and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol: N-Alkylation via Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, the addition of a dehydrating agent (e.g., anhydrous MgSO₄) or a catalytic amount of acetic acid may be beneficial.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify as necessary.

Data Summary

Side ReactionCausal FactorsPreventative Measures
Quaternization Excess alkylating agent, high reactivity of tertiary amine product.[1]Use excess piperidine, slow addition of alkylating agent, lower temperature, consider reductive amination.[3][4][5]
Elimination Sterically hindered reactants, secondary/tertiary alkyl halides, strong/bulky bases.[8][9]Use primary alkyl halides, less hindered bases, optimize temperature.
Ring Opening Highly reactive electrophiles (e.g., cyanogen bromide), harsh reaction conditions.[12][14]Use standard alkyl halides, avoid overly harsh conditions.

Visualizing Reaction Pathways

reaction_pathways cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathways piperidine Piperidine (Secondary Amine) product N-Alkylpiperidine (Tertiary Amine) piperidine->product SN2 Reaction piperidine->product alkene Alkene (Elimination) piperidine->alkene E2 Reaction (as base) alkyl_halide1 Alkyl Halide (R-X) alkyl_halide1->product alkyl_halide1->alkene quaternary_salt Quaternary Ammonium Salt (Over-alkylation) product->quaternary_salt SN2 Reaction alkyl_halide2 Alkyl Halide (R-X) alkyl_halide2->quaternary_salt

Caption: Competing reaction pathways in the N-alkylation of piperidines.

References

Technical Support Center: Overcoming Solubility Challenges with (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine is not a compound with extensive documentation in public scientific literature. This guide is structured based on the physicochemical properties anticipated from its chemical structure—a lipophilic, di-basic amine—to provide a robust framework for addressing solubility issues with this and structurally related molecules.

Introduction: Understanding the Molecule

This compound possesses key structural features that dictate its solubility profile. As a substituted piperidine, it contains two basic nitrogen atoms—a tertiary amine within the piperidine ring and a secondary amine in the side chain.[1][2] These amine groups make the molecule's solubility highly dependent on pH.[3][4] The presence of an isopropyl group and the overall carbon framework contribute to its lipophilicity, which can lead to poor aqueous solubility at or above physiological pH.

Anticipated Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale
pKa¹ (Tertiary Amine) ~9.0 - 10.5Typical for cyclic tertiary amines.
pKa² (Secondary Amine) ~10.0 - 11.0Typical for secondary alkylamines.
logP (Octanol/Water) ~2.5 - 3.5The isopropyl group and carbon backbone increase lipophilicity.
Aqueous Solubility Low at neutral/basic pH, higher at acidic pHAs a weak base, it becomes protonated and more soluble in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Why is my compound poorly soluble in neutral buffer (e.g., PBS pH 7.4)?

A1: At pH 7.4, the amine functional groups in your molecule are only partially protonated. The uncharged, or "free base," form of the molecule is more lipophilic and less soluble in water. According to the Henderson-Hasselbalch equation, for a basic drug, solubility increases as the pH of the solution drops significantly below the pKa of the ionizable groups.[3][4][5][6]

Q2: I dissolved my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a common issue known as "crashing out." DMSO is an excellent organic solvent that can dissolve your lipophilic compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the local concentration of the compound may exceed its solubility limit in the new, predominantly aqueous environment, causing it to precipitate.

Q3: Can I just sonicate the solution to get my compound to dissolve?

A3: While sonication can help break up solid particles and accelerate the dissolution process, it will not increase the thermodynamic solubility of the compound. If the concentration is above the solubility limit, the compound will likely precipitate again over time, leading to inaccurate and non-reproducible experimental results.

Q4: Is it better to use the free base or a salt form of the compound?

A4: For weakly basic compounds, salt forms are almost always more soluble in aqueous solutions.[7][8][9][10] Salt formation converts the amine into a more polar, charged ammonium salt, which has much greater affinity for water.[11] Approximately 50% of marketed drugs are administered in salt form to improve properties like solubility and stability.[8][12]

Troubleshooting Guides: A Step-by-Step Approach

This section provides systematic workflows to diagnose and solve common solubility problems.

Problem 1: Compound is Insoluble in Aqueous Buffer for In Vitro Assays

This guide will help you systematically find the right conditions to achieve your target concentration.

References

Technical Support Center: Optimizing Reductive Amination for Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming carbon-nitrogen bonds, particularly when dealing with sterically challenging substrates. Here, we move beyond basic protocols to explain the "why" behind experimental choices, offering troubleshooting advice and in-depth FAQs to ensure your success with this pivotal reaction.

Understanding the Core Challenge: Steric Hindrance

Reductive amination is a cornerstone of modern synthesis, prized for its efficiency in creating amines from carbonyl compounds.[1] The reaction proceeds in two main stages: the initial formation of an imine or iminium ion from a carbonyl and an amine, followed by its reduction to the final amine product.[2][3]

The primary obstacle when working with hindered substrates—bulky ketones or sterically demanding amines—is the significant slowing or complete halt of one or both of these steps.[4][5][6] This guide provides strategies to overcome these steric barriers and achieve high-yielding, clean reactions.

Visualizing the General Mechanism

ReductiveAmination cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Carbonyl R1(R2)C=O Intermediate Hemiaminal Carbonyl->Intermediate + Amine Amine R3(R4)NH Imine Imine/Iminium Ion R1(R2)C=N+R3(R4) Intermediate->Imine - H2O Imine_ref Imine/Iminium Ion Water H2O ReducingAgent [H-] Product Final Amine R1(R2)CH-NR3(R4) Imine_ref->Product + [H-] Troubleshooting Start Low/No Conversion? CheckImine Check Imine Formation (TLC, LC-MS) Start->CheckImine ImineOK Imine Forms, but Reaction Stalls CheckImine->ImineOK Yes NoImine No Imine Observed CheckImine->NoImine No Sol_ChangeReductant Use Milder Reductant (STAB) ImineOK->Sol_ChangeReductant Sol_TwoStep Switch to Two-Step Protocol ImineOK->Sol_TwoStep Sol_Heat Increase Temperature (40-80°C) NoImine->Sol_Heat Sol_LewisAcid Add Lewis Acid (e.g., Ti(OiPr)4) NoImine->Sol_LewisAcid Sol_Dehydrate Add Dehydrating Agent (e.g., Mol. Sieves) NoImine->Sol_Dehydrate

References

Technical Support Center: Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperidine synthesis. This guide is designed to provide in-depth, actionable advice for overcoming common challenges in the mono-N-alkylation of piperidine and its derivatives. Authored from the perspective of a Senior Application Scientist, this resource combines mechanistic understanding with field-proven protocols to help you achieve clean, high-yield synthesis of your target molecules.

Troubleshooting Gateway: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the N-alkylation of piperidine.

Q1: I'm trying a direct N-alkylation of piperidine with an alkyl halide, but my main product is the di-alkylated quaternary ammonium salt. What's happening?

A: This is a classic problem of over-alkylation. The mono-alkylated piperidine product you form is often more nucleophilic than the starting piperidine, meaning it reacts faster with the remaining alkyl halide.[1] This leads to the formation of the undesired di-alkylated product. Direct alkylation is notoriously difficult to control for mono-substitution.[1][2]

Q2: How can I quickly improve the yield of my mono-alkylation reaction?

A: The simplest immediate change is to alter the stoichiometry and addition rate. Use a large excess of the piperidine starting material and add the alkylating agent very slowly (e.g., via syringe pump).[3][4] This ensures the alkyl halide is more likely to encounter an unreacted piperidine molecule. However, this can be wasteful. For more robust control, we strongly recommend using reductive amination or a protecting group strategy.

Q3: My reductive amination is not going to completion or is giving me reduced aldehyde/ketone as a byproduct. What should I do?

A: This typically points to an issue with the reducing agent or the reaction pH. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are selective for the protonated iminium ion intermediate over the starting carbonyl.[2] Ensure your reaction is run under mildly acidic conditions (pH 4-5) to promote imine formation without destroying the hydride reagent.[5] If you are seeing significant reduction of the carbonyl starting material, your reducing agent may be too strong or the conditions not optimal for iminium ion formation.

Q4: I need to remove an N-Boc protecting group, but the reaction is sluggish or my product is degrading. What are the best conditions?

A: The N-Boc (tert-butoxycarbonyl) group is acid-labile. The standard condition for its removal is treatment with a moderately strong acid like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[6][7] If the reaction is slow, ensure you are using anhydrous conditions. If your product is degrading, the strong acidity of neat TFA may be the cause. You can temper the reaction by using a scavenger, such as triethylsilane or anisole, to trap the reactive tert-butyl cation that is formed.[8]

In-Depth Guide: Understanding and Preventing Di-alkylation

Di-alkylation arises from a fundamental reactivity principle: the product of the initial N-alkylation is a more potent nucleophile than the starting secondary amine. This guide details the most effective and reliable strategies to circumvent this problem.

The Science Behind the Problem: A Reactivity Cascade

Direct alkylation of a secondary amine like piperidine with an alkyl halide (R-X) creates a tertiary amine. This tertiary amine can then compete with the starting piperidine for the remaining R-X, forming a quaternary ammonium salt. This second alkylation is often faster due to electronic effects, leading to a product mixture that is difficult to separate.

Decision Workflow for Preventing Di-alkylation

The following diagram outlines a decision-making process for selecting the optimal synthetic strategy.

G start Goal: Synthesize N-mono-alkylated Piperidine check_overalkylation Is direct alkylation a viable option? start->check_overalkylation direct_alkylation Use large excess of piperidine and slow addition of R-X check_overalkylation->direct_alkylation Yes, for simple cases & with careful control is_carbonyl Is the desired alkyl group derived from an aldehyde/ketone? check_overalkylation->is_carbonyl No, di-alkylation is a major issue reductive_amination Strategy 1: Reductive Amination final_product Desired Mono-alkylated Piperidine Product reductive_amination->final_product protecting_group Strategy 2: Protecting Group Strategy protecting_group->final_product direct_alkylation->final_product is_carbonyl->reductive_amination Yes is_multistep Is a multi-step synthesis acceptable? is_carbonyl->is_multistep No is_multistep->reductive_amination No, prefer one-pot is_multistep->protecting_group Yes

Caption: Troubleshooting workflow for selecting a mono-alkylation strategy.

Strategy 1: Reductive Amination (The Preferred Method)

Reductive amination is arguably the most powerful and widely used method for the controlled synthesis of substituted amines.[9][10] It's a one-pot reaction that converts a carbonyl group and an amine into a more substituted amine, neatly avoiding the over-alkylation problem.[2]

Mechanism Overview

The process involves two key stages that occur in the same pot:

  • Imine/Iminium Ion Formation: The piperidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone. Under mild acid catalysis, this is followed by dehydration to form a transient iminium ion.[5][11]

  • Reduction: A selective reducing agent, present in the mixture, reduces the C=N double bond of the iminium ion to form the new C-N single bond of the final tertiary amine product.[12]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperidine Piperidine Iminium Iminium Ion Piperidine->Iminium + Aldehyde Aldehyde/Ketone Aldehyde->Iminium + H⁺ H2O H₂O Iminium->H2O - Iminium_ion_2 Iminium Ion Product N-Alkylated Piperidine Iminium_ion_2->Product + Reducing_Agent [H⁻] (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: The two-stage process of reductive amination.

Recommended Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, moisture-tolerant, and highly selective for iminium ions over aldehydes or ketones.[13]

Materials:

  • Piperidine (1.1 equivalents)

  • Aldehyde or Ketone (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Ethyl Acetate (EtOAc))[13]

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the piperidine and the aldehyde/ketone to the anhydrous solvent.

  • Stir the mixture at room temperature for 20-60 minutes to allow for initial iminium ion formation. A small amount of acetic acid can be added to catalyze this step.[13]

  • Add the sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary, typically by column chromatography.[3][13]

| Reagent Comparison for Reductive Amination | | :--- | :--- | :--- | | Reducing Agent | Pros | Cons | | NaBH(OAc)₃ | Mild, highly selective, moisture tolerant. | More expensive. | | NaBH₃CN | Inexpensive, effective. | Highly toxic (can release HCN gas), less selective. | | Borane-Pyridine (BAP) | Inexpensive, non-cyanide alternative.[14][15] | Can sometimes reduce the starting aldehyde.[14] |

Strategy 2: The Protecting Group Approach

This strategy involves temporarily "masking" the piperidine nitrogen with a protecting group. This allows for other chemical transformations to be performed on the molecule. The final step is the removal of the protecting group, followed by a controlled mono-alkylation. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Step-by-Step Workflow
  • Protection: React piperidine with di-tert-butyl dicarbonate ((Boc)₂O) to form N-Boc-piperidine.

  • (Optional) Other Synthesis Steps: Perform other desired reactions on the piperidine ring.

  • Deprotection: Remove the Boc group using a strong acid like TFA.

  • Alkylation: Perform the N-alkylation on the now-free secondary amine. Because the substrate is often more complex and valuable at this stage, reductive amination is the preferred method for this final alkylation step.

Protocol 1: N-Boc Protection of Piperidine

Materials:

  • Piperidine (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.1 equivalents)[16]

  • Base (e.g., Triethylamine (TEA) or aqueous Sodium Hydroxide (NaOH))

  • Solvent (e.g., DCM, Ethanol, or a biphasic system)[16]

Procedure:

  • Dissolve piperidine in the chosen solvent and cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., 1.2 equivalents of TEA).

  • Slowly add a solution of (Boc)₂O in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC indicates the consumption of the starting material.

  • Perform an aqueous workup to remove the base and unreacted (Boc)₂O.

  • Dry the organic layer and concentrate to yield N-Boc-piperidine, which is often pure enough for the next step.

Protocol 2: N-Boc Deprotection

Materials:

  • N-Boc-piperidine substrate

  • Trifluoroacetic acid (TFA) (10-50% in DCM, or neat)[6][17]

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-piperidine substrate in DCM.

  • Cool the solution to 0 °C.

  • Slowly add TFA. Gas (isobutylene) will evolve.

  • Stir at 0 °C to room temperature for 1-3 hours. Monitor by TLC.

  • Upon completion, carefully neutralize the excess acid with a saturated NaHCO₃ solution.

  • Extract the product into an organic solvent, dry, and concentrate to yield the deprotected piperidine salt, ready for the final alkylation step.

Alternative Synthetic Routes

For certain targets, it may be more efficient to construct the piperidine ring with the desired N-substituent already in place, completely avoiding a separate N-alkylation step.

  • Aza-Michael Addition: Intramolecular aza-Michael reactions can be a powerful method for constructing substituted piperidine rings.[18][19][20] This strategy involves the addition of an amine to an α,β-unsaturated carbonyl compound to form the heterocyclic ring.[21][22]

  • Gabriel Synthesis: While traditionally used for primary amines, modifications of the Gabriel synthesis can be adapted for secondary amines, offering excellent protection against over-alkylation by using a phthalimide group as a masked amine.[23][24][25]

By carefully selecting the appropriate strategy based on your target molecule, starting materials, and tolerance for multi-step procedures, the common problem of di-alkylation can be effectively and reliably overcome.

References

Technical Support Center: Troubleshooting the Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar amine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-problematic molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot effectively and develop robust purification methods.

Polar amines are notoriously difficult to purify due to their basicity, high polarity, and propensity for strong interactions with stationary phases. This guide will provide in-depth, actionable solutions to common issues, structured in a question-and-answer format to directly address the problems you face at the bench.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent and frustrating problems encountered during the purification of polar amine compounds. Each issue is broken down by its probable causes, followed by a range of solutions grounded in chromatographic theory.

Issue 1: My Amine Compound is Exhibiting Severe Peak Tailing in HPLC.

Question: I'm running a reversed-phase HPLC purification of my polar amine, but the peaks are broad and tailing significantly. What's causing this, and how can I achieve a sharp, symmetrical peak?

Answer:

Peak tailing is the most common issue when purifying amines, especially on silica-based columns.[1][2][3] This phenomenon not only compromises the purity of your fractions but also affects the accuracy of quantification.[2][3] The primary cause is unwanted secondary interactions between the basic amine and the stationary phase.[1][2]

Primary Causes and Solutions:

  • Interaction with Acidic Silanol Groups: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface, which are acidic.[4] Your basic amine can interact with these sites ionically, leading to a secondary retention mechanism that causes tailing.[1][3]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3) can protonate the silanol groups, reducing their ionic interaction with the protonated amine.[1] This leads to a more uniform interaction with the stationary phase and improved peak shape.

    • Solution 2: Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1% v/v), to the mobile phase can neutralize the active silanol sites, preventing your analyte from interacting with them.[5][6][7]

    • Solution 3: Employ End-Capped Columns: Use a column that is "end-capped," where the residual silanol groups are chemically derivatized to be less active.[1] While not all silanols can be capped due to steric hindrance, it significantly reduces secondary interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[2][3]

    • Solution: Reduce the sample concentration or injection volume. If you need to load a large amount of material for preparative purification, consider using a column with a larger diameter or a stationary phase with a higher loading capacity.[3]

  • Physical Issues in the HPLC System: Problems with the column or system hardware can also cause peak tailing.[4]

    • Solution: Check for a void at the head of the column or a partially blocked frit.[1] A quick way to diagnose this is to inject a neutral, non-amine compound; if it also tails, the problem is likely physical rather than chemical.[4]

Issue 2: My Polar Amine Doesn't Retain on a C18 Column.

Question: My compound is too polar and elutes in the void volume of my reversed-phase column. How can I get it to retain and separate from other polar impurities?

Answer:

This is a common challenge with highly polar molecules. When an analyte has insufficient hydrophobic character, it won't interact with the non-polar C18 stationary phase and will elute with the solvent front.[8][9] In this case, you need to switch to a different chromatographic mode that is better suited for polar compounds.

Recommended Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[8][9][10] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (water).[8][9] In HILIC, water acts as the strong eluting solvent.[9]

    • Mechanism: A water-rich layer forms on the surface of the polar stationary phase, and your polar analyte partitions into this layer. Elution is achieved by increasing the concentration of water in the mobile phase.[9]

  • Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple functionalities, such as reversed-phase (hydrophobic) and ion-exchange (ionic) characteristics.[11][12] This allows for multiple, tunable retention mechanisms.

    • Application: For a polar amine, a mixed-mode column with both C18 chains and cation-exchange groups would be ideal.[11][13] This provides both hydrophobic and ionic retention, giving you more parameters (e.g., organic solvent percentage, buffer concentration, pH) to optimize your separation.

Issue 3: I Have Low Recovery of My Amine Compound from the Column.

Question: After purification, I'm getting a very low yield of my compound. It seems to be irreversibly sticking to the column. What's happening?

Answer:

Low recovery is often due to very strong, sometimes irreversible, binding of the basic amine to the acidic stationary phase, a common issue with standard silica gel in normal-phase chromatography.[14]

Causes and Solutions:

  • Strong Acid-Base Interaction with Silica: The Lewis basic amine can bind very strongly to the acidic silanol groups on silica gel.[6]

    • Solution 1: Deactivate the Silica: Add a basic modifier like triethylamine or ammonia to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).[5] This will compete for the acidic sites and allow your compound to elute.

    • Solution 2: Use an Alternative Stationary Phase:

      • Amine-functionalized silica: This provides a basic surface that minimizes the strong acid-base interactions.[7]

      • Neutral Alumina: This can be a good alternative to acidic silica gel, especially if your compound is sensitive to acid.[5]

  • Compound Instability: The acidic nature of the silica gel can sometimes cause degradation of sensitive compounds.[5]

    • Solution: If you suspect degradation, using a less acidic stationary phase like neutral alumina or an end-capped reversed-phase column is recommended.[5] Additionally, minimizing the time the compound spends on the column by running the chromatography efficiently can help.[5]

Frequently Asked Questions (FAQs)

This section provides concise answers to more specific questions regarding the purification of polar amines.

Q1: What is the best starting point for developing a HILIC method for a polar amine?

A1: A good starting point is a silica or an amide-based HILIC column. For the mobile phase, begin with a high concentration of acetonitrile (e.g., 95%) and a low concentration of an aqueous buffer (e.g., 5% of 10 mM ammonium formate). You can then run a gradient by increasing the aqueous portion to elute your compound. Controlling the pH with a buffer is crucial for reproducible results.[10]

Q2: Can I use normal-phase chromatography with silica gel for my polar amine?

A2: While it can be challenging, it is possible. The basicity of the amine will likely cause strong interactions with the acidic silica, leading to poor peak shape and low recovery.[14] If you must use normal-phase, it is essential to add a basic modifier to your eluent, such as 0.1-1% triethylamine or a small percentage of ammonium hydroxide in methanol, to improve the chromatography.[5][14]

Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying polar amines?

A3: SFC is a powerful technique for both chiral and achiral separations of amines. Its main advantages include:

  • Speed: The low viscosity of the supercritical fluid mobile phase allows for faster separations.[15]

  • Reduced Solvent Consumption: The primary mobile phase component is carbon dioxide, which is more environmentally friendly and reduces the use of organic solvents.[15]

  • Complementary Selectivity: SFC can often provide different separation selectivity compared to HPLC.[] For polar compounds, a co-solvent (like methanol) and additives are typically required to achieve good solubility and elution.[15][]

Q4: How can I purify a chiral polar amine?

A4: Chiral separation of polar amines can be achieved using several methods:

  • Chiral SFC: This is often the preferred method due to its speed and efficiency. Polysaccharide-based chiral stationary phases are commonly used.[17][18]

  • Chiral HPLC: This can be done in normal-phase, polar organic, or reversed-phase modes using a chiral stationary phase. Mobile phase additives are often necessary to improve peak shape.[17]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Q5: My polar amine is an HCl salt. Can I run it directly on a silica column?

A5: It is generally not a good idea to run an amine salt directly on a silica column. The highly polar salt will likely stick to the polar silica and not elute.[19] It is better to first perform a liquid-liquid extraction with a basic aqueous solution (like sodium bicarbonate) to convert the salt to the free base, which can then be extracted into an organic solvent for chromatographic purification. Alternatively, using a mobile phase with a basic modifier can help to convert the salt to the free base in situ on the column.[19]

Visualizations and Protocols

Logical Workflow for Troubleshooting Peak Tailing

Caption: A decision tree for troubleshooting peak tailing of amine compounds.

Chromatography Mode Selection for Polar Amines

G cluster_0 Analyte Properties cluster_1 Primary Chromatographic Choices cluster_2 Conditional Choices Analyte Polar Amine Compound HILIC HILIC Analyte->HILIC High Polarity MMC Mixed-Mode (RP/Cation-Exchange) Analyte->MMC Tunable Selectivity Needed SFC SFC Analyte->SFC Speed/Chiral Separation RP Reversed-Phase (with pH control/additives) Analyte->RP Moderate Polarity NP Normal-Phase (with basic modifier) Analyte->NP Less Polar Amines

Caption: Selection guide for chromatography modes for polar amine purification.

Data Summary Table: Common Mobile Phase Modifiers
Chromatographic ModeModifier/AdditiveTypical ConcentrationPurpose
Reversed-Phase Triethylamine (TEA)0.1 - 1.0% (v/v)Masks acidic silanol groups, reduces peak tailing.[5]
Formic Acid / Acetic Acid0.1% (v/v)Controls pH, protonates silanols and amines.
Normal-Phase Triethylamine (TEA)0.1 - 2.0% (v/v)Competes with basic amine for acidic silica sites.[5]
Ammonium Hydroxide1-2% in MethanolStrong base modifier for highly retained amines.[5]
HILIC Ammonium Formate10 - 20 mMProvides buffering and improves peak shape.[14]
Ammonium Acetate10 - 20 mMAlternative buffer, good for MS detection.[14]
SFC Methanol / Ethanol5 - 40%Co-solvent to increase mobile phase polarity.
Ammonia / Alkyl Amines0.1 - 1.0%Additive to improve peak shape for basic compounds.[14]
Experimental Protocol: HILIC Method Development for a Polar Amine

Objective: To develop a robust HILIC purification method for a polar amine compound that shows poor retention in reversed-phase chromatography.

Materials:

  • HILIC column (e.g., silica, amide, or diol phase)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

  • Crude sample of the polar amine compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water). If solubility is an issue, use the minimum amount of a slightly more polar solvent.[14]

  • Initial Scouting Gradient:

    • Equilibrate the column with 95% B for at least 10 column volumes.

    • Inject the sample.

    • Run a linear gradient from 95% B to 50% B over 15-20 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to 95% B and re-equilibrate.

  • Method Optimization:

    • Retention: If the compound elutes too early, consider a shallower gradient or a more retentive HILIC stationary phase (e.g., an amide or zwitterionic phase).[9] If it elutes too late, a steeper gradient may be necessary.

    • Peak Shape: If peak tailing is observed, increase the buffer concentration in Mobile Phase A (e.g., to 20 mM ammonium formate).[14]

    • Selectivity: To improve the separation between the target compound and impurities, adjust the gradient slope or try a different HILIC stationary phase (e.g., silica vs. amide) as they can offer different selectivities.[10]

  • Scale-Up to Preparative Chromatography:

    • Once an optimized analytical method is developed, it can be scaled up to a preparative column with the same stationary phase. The flow rate and injection volume should be adjusted according to the column dimensions.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine and Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its conformational pre-organization allows for the precise positioning of functional groups, making it a privileged structure for targeting a wide range of biological entities, from G-protein coupled receptors (GPCRs) to ion channels and enzymes.[2] Within this class, 4-aminomethylpiperidine derivatives have shown significant and diverse pharmacological activities.[3][4][5]

This guide focuses on the comparative bioactivity of a specific derivative, (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine (referred to herein as Compound A1), and its structural analogs. While specific public data on Compound A1 is limited, we can infer its potential bioactivity and establish a framework for comparison by examining the well-documented structure-activity relationships (SAR) of closely related piperidine analogs.[6][7][8][9] This analysis will be grounded in established experimental methodologies, providing researchers with both the theoretical underpinnings and practical protocols to evaluate these and similar compounds.

The Core Scaffold: Structure and Hypothesized Bioactivity

The fundamental structure of Compound A1 consists of a piperidine ring N-substituted with a bulky isopropyl group and a methylaminomethyl group at the 4-position.

Compound A1: this compound

  • N-Isopropyl Group: This bulky, lipophilic group significantly influences the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and can play a crucial role in receptor binding by interacting with hydrophobic pockets.

  • 4-(Methylaminomethyl) Group: The basic nitrogen in this side chain is a key pharmacophoric element, likely to form ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding site.

Based on this scaffold, these compounds are plausible ligands for aminergic GPCRs (e.g., adrenergic, dopaminergic, serotonergic) or other targets that recognize a cationic amine. For this guide, we will hypothesize a primary interaction with a generic Gαi-coupled GPCR, a common target for such structures, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[10][11]

Comparative Bioactivity: A Structure-Activity Relationship (SAR) Analysis

To understand how subtle molecular changes impact biological activity, we will compare our parent compound (A1) with three rationally designed analogs (A2, A3, A4). The following table summarizes their hypothetical bioactivity profiles, with data representing typical results from in vitro pharmacology assays.

Table 1: Comparative Bioactivity of this compound and Analogs

Compound IDStructureModification from A1Receptor Binding Affinity (Kᵢ, nM) at Gαi-GPCRFunctional Potency (EC₅₀, nM) cAMP Inhibition
A1 Parent Compound15.245.7
A2 N-H (des-isopropyl)125.8310.2
A3 N-Cyclohexyl8.922.1
A4 Primary amine (des-methyl)20.188.5
Analysis of Structural Modifications
  • Analog A2 (N-H, des-isopropyl): The removal of the N-isopropyl group results in a significant loss of both binding affinity (Kᵢ) and functional potency (EC₅₀). This suggests that the bulky, hydrophobic isopropyl substituent is critical for anchoring the ligand within a corresponding hydrophobic pocket in the receptor's binding site. Its absence weakens the ligand-receptor interaction, requiring a much higher concentration to achieve a biological effect.

  • Analog A3 (N-Cyclohexyl): Replacing the isopropyl group with a larger, more lipophilic cyclohexyl group enhances both binding and functional activity. This improvement indicates that the receptor's hydrophobic pocket can accommodate, and may even prefer, a larger substituent than isopropyl. This type of modification is a classic strategy in lead optimization to improve potency.

  • Analog A4 (Primary amine, des-methyl): Removing the N-methyl group from the side-chain amine has a modest negative impact on activity. While the primary amine can still form the crucial ionic bond, the loss of the methyl group may slightly alter the bond's orientation or reduce favorable van der Waals interactions. It also increases the polarity of this part of the molecule, which could subtly affect its interaction with the binding pocket.

Experimental Methodologies

To generate the kind of robust, quantitative data presented above, two primary types of assays are indispensable: radioligand binding assays to measure affinity and functional assays to measure cellular response.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[12][13] It is considered a gold standard for characterizing ligand-receptor interactions.[12][14]

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture & Harvest Receptor-Expressing Cells prep2 Prepare Cell Membranes (Homogenization & Centrifugation) prep1->prep2 prep3 Quantify Protein (e.g., BCA Assay) prep2->prep3 assay1 Incubate Membranes with: 1. Radioligand (fixed conc.) 2. Test Compound (serial dilution) prep3->assay1 assay2 Separate Bound from Free Ligand (Rapid Vacuum Filtration) assay1->assay2 assay3 Quantify Bound Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Plot % Inhibition vs. [Test Compound] assay3->analysis1 analysis2 Calculate IC50 (Non-linear Regression) analysis1->analysis2 analysis3 Calculate Ki (Cheng-Prusoff Equation) analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the target Gαi-coupled receptor.

    • Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[15]

    • Centrifuge the homogenate at 20,000 x g to pellet the membranes. Wash the pellet and resuspend it in an assay buffer.[15]

    • Determine the protein concentration using a standard method like the BCA assay.[15]

  • Competition Assay:

    • In a 96-well plate, add the following to each well: cell membranes (e.g., 20 µg protein), a fixed concentration of a suitable radioligand (e.g., ³H-ligand at its Kₑ concentration), and varying concentrations of the test compound (e.g., A1, A2, A3, or A4).[12][15]

    • Define non-specific binding (NSB) in separate wells containing a high concentration of a known, non-labeled ligand.

    • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[15]

  • Filtration and Counting:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes.[12][16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[15]

  • Data Analysis:

    • Subtract the NSB counts from all other counts to get specific binding.

    • Plot the percent inhibition of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[15]

Gαi Functional Assay: cAMP Inhibition

This assay measures a compound's functional potency (EC₅₀) by quantifying its ability to inhibit the production of the second messenger cAMP in a cellular context. For Gαi-coupled receptors, a stimulant like forskolin is used to elevate basal cAMP levels, allowing for the measurement of inhibition.[10][11]

G Ligand Agonist (e.g., Compound A3) GPCR Gαi-Coupled Receptor Ligand->GPCR Binds G_Protein Gαiβγ (Inactive) GPCR->G_Protein Activates G_alpha Gαi-GTP (Active) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits cAMP cAMP (Decreased) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Fails to Activate Response Cellular Response (Inhibited) PKA->Response

References

A Comparative Guide to the Structure-Activity Relationships of N-Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and the ability of its nitrogen atom to act as a basic center make it an ideal anchor for designing ligands that interact with a wide array of biological targets. The substituent at the nitrogen atom (N-substituent) is a particularly powerful modulator of pharmacological activity, often serving as a primary determinant of a compound's potency, selectivity, and efficacy.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of N-substituted piperidine derivatives across several major therapeutic target classes. We will dissect how modifications to the N-substituent and other parts of the scaffold dictate interactions with opioid receptors, acetylcholinesterase, and histamine/sigma receptors, providing researchers with field-proven insights and supporting experimental data to guide future drug discovery efforts.

Modulators of the Opioid System: A Quest for Potency and Safety

The opioid receptors, including μ (mu), δ (delta), and κ (kappa) subtypes, are critical targets for pain management.[3] The N-substituent of piperidine-based analgesics, such as the fentanyl family, plays a pivotal role in defining their interaction with these receptors.

Expertise & Experience: The Causality Behind N-Substituent Design

The nature of the N-substituent directly influences the ligand's affinity and functional activity (agonist, partial agonist, or antagonist). The choice of this group is a deliberate strategy to balance desired analgesic effects with adverse side effects like respiratory depression and tolerance.[4]

  • From Methyl to Phenethyl: Early morphinan opioids established that a simple N-methyl group was sufficient for activity. However, SAR studies revealed that replacing the methyl with a larger aralkyl group, such as a phenethyl moiety, dramatically increases affinity for the μ-opioid receptor (MOR). This is because the aromatic ring can engage in additional favorable interactions, likely with a hydrophobic pocket within the receptor.

  • Balancing Potency and Duration: In the development of potent fentanyl analogs, the N-substituent is crucial for tuning potency and duration of action. For instance, incorporating a 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl group at the nitrogen position led to the development of Brifentanil, an analgesic 13,036 times more potent than morphine but with an extremely short duration of action of about 2 minutes.[5] This ultra-short action is highly desirable for surgical settings requiring rapid recovery.[5]

  • Achieving Selectivity: While many piperidine-based opioids target the MOR, modifications can steer selectivity. For example, in a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, a hydroxyl substitution on a (tetrahydronapthalen-2yl)methyl moiety at the N-position resulted in ligands with excellent binding affinity (4-5 nM) and over 1000-fold selectivity for the μ-opioid receptor over the delta opioid receptor.[6]

Data Presentation: Comparative Opioid Receptor Affinity

The following table summarizes the binding affinities and functional activities of representative N-substituted piperidine derivatives, illustrating key SAR principles.

Compound/SeriesN-Substituent MoietyTarget(s)Key Activity DataReference
Brifentanil (cis-40)2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylμ-OpioidAnalgesic Potency: 13,036 x Morphine; Duration: ~2 min[5]
N-phenyl-N-(piperidin-2-yl) propionamide (Ligand 19)(5-hydroxy-tetrahydronapthalen-2yl)methylμ-OpioidKᵢ = 4 nM (μ), >4000 nM (δ); Agonist (EC₅₀ = 75 nM)[6]
4-Piperidin-4-ylidenemethyl-benzamide SeriesVaried (e.g., ethyl, benzyl)δ-OpioidKᵢ values in the low nanomolar range; potent agonists[7]
3-Phenoxypropyl Piperidine Analogues3-PhenoxypropylORL1 (NOP)Potent and selective agonists for the Nociceptin/Orphanin FQ peptide receptor.[8]

Mandatory Visualization: Opioid Ligand Pharmacophore Model

G cluster_receptor μ-Opioid Receptor Binding Pocket cluster_ligand Piperidine-Based Opioid Ligand anionic_site Anionic Site (e.g., Asp147) hydrophobic_pocket1 Hydrophobic Pocket 1 hydrophobic_pocket2 Hydrophobic Pocket 2 phenolic_site Phenolic Binding Site (e.g., His297) n_atom Basic Nitrogen (N+) n_atom->anionic_site Ionic Bond n_sub N-Aralkyl Substituent (e.g., Phenethyl) n_sub->hydrophobic_pocket1 Hydrophobic Interaction piperidine Piperidine Core piperidine->hydrophobic_pocket2 Hydrophobic Interaction phenyl_group 4-Anilido Group phenyl_group->hydrophobic_pocket2 phenolic_oh Phenolic Hydroxyl (if present) phenolic_oh->phenolic_site H-Bond

Caption: General pharmacophore for μ-opioid receptor binding.

Inhibitors of Acetylcholinesterase: Targeting Alzheimer's Disease

Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for Alzheimer's disease, working by increasing levels of the neurotransmitter acetylcholine in the brain.[9][10] The N-benzylpiperidine moiety is a highly effective scaffold for AChE inhibition, famously featured in the drug Donepezil.

Expertise & Experience: Dual-Site Inhibition by Design

The AChE enzyme has two main binding sites: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). Effective inhibitors often span both sites. The N-benzylpiperidine scaffold is ideally suited for this dual-site interaction.

  • The Role of the N-Benzyl Group: In Donepezil, the protonated piperidine nitrogen binds to the CAS, while the benzyl group extends to interact with the PAS via π-π stacking interactions.[9] This dual engagement is a key reason for its high potency.

  • Impact of N-Substituent Modification: Replacing the N-benzyl group can significantly alter activity. Studies show that substituting the benzyl with other bulky aromatic or heterocyclic moieties can maintain or even enhance potency, provided they can establish favorable interactions at the PAS.[11] Conversely, N-acylation of the piperidine nitrogen or its replacement with a piperazine ring has been shown to reduce inhibitory activity, highlighting the importance of the basicity and steric properties of the N-substituted piperidine core.[9][12]

  • Beyond the N-Substituent: While the N-benzyl group is critical, other parts of the molecule are fine-tuned to optimize potency. In one series, an N-(2-(piperidine-1-yl)ethyl)benzamide derivative with a fluorine atom at the ortho position of the benzamide ring was found to be the most active compound (IC₅₀ = 13 nM), significantly more potent than Donepezil.[9]

Data Presentation: Comparative AChE Inhibitory Activity
Compound/SeriesN-Substituent MoietyKey Structural FeatureAChE IC₅₀Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineBenzylBulky benzamide moiety0.56 nM[12]
N-(2-(piperidine-1-yl)ethyl)benzamide (Compound 5d)Benzyl (in Donepezil)ortho-Fluoro on benzamide ring13 nM[9]
Piperidine-3-carbohydrazide-hydrazone (Compound 3g)PhenylethylHydrazone linker with nitro-substituted phenyl4.32 µM[13]
Lead Compound (Ref. 26)BenzylEster linker to 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl0.03 µM (30 nM)[11]
Experimental Protocols: AChE Inhibition Assay (Ellman's Method)

This protocol outlines a trustworthy, self-validating system for measuring AChE inhibitory activity.

  • Principle: The assay quantifies the activity of AChE by measuring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), whose absorbance can be measured spectrophotometrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI) as substrate.

    • DTNB (Ellman's reagent).

    • Phosphate buffer (pH 8.0).

    • Test compounds (N-substituted piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • To each well of a 96-well plate, add 25 µL of the test compound at various concentrations. Include wells for a positive control (a known inhibitor like Donepezil) and a negative control (solvent only).

    • Add 125 µL of DTNB solution and 50 µL of buffer to each well.

    • Add 25 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Dual-Target Ligands: Histamine H3 and Sigma-1 Receptors

Some N-substituted piperidine derivatives exhibit polypharmacology, acting as ligands for multiple receptors. A notable example is the dual antagonism of the histamine H₃ receptor (H₃R) and the sigma-1 receptor (σ₁R), a profile with potential for treating neuropathic pain and cognitive disorders.[14][15]

Expertise & Experience: The Piperidine Moiety as a Key Structural Element

The piperidine ring is a critical structural feature for achieving this dual activity.[14][15]

  • Piperidine vs. Piperazine: A direct comparison between structurally similar compounds where the only difference is a piperidine versus a piperazine ring reveals the importance of the former. In one study, the piperidine derivative (compound 5) had high affinity for both hH₃R (Kᵢ = 7.70 nM) and σ₁R (Kᵢ = 3.64 nM).[14] In contrast, its piperazine analog (compound 4) retained high hH₃R affinity (Kᵢ = 3.17 nM) but lost virtually all affinity for the σ₁R (Kᵢ = 1531 nM).[14] This stark difference underscores that the piperidine scaffold is a crucial element for dual H₃/σ₁ receptor activity.

  • Influence of N-Substituents: For histamine H₃ receptor binding, N-aryl piperidine derivatives show moderate to high affinity, with the specific substituents on the aromatic ring greatly influencing agonistic activity.[16] The conformational restriction provided by the piperidine spacer is considered favorable for specific binding to the hH₃R.[16]

  • Lipophilicity and Ligand Efficiency: In the design of σ₁R ligands, replacing a lipophilic cyclohexane ring with a more polar N-methylpiperidine ring can improve physicochemical properties, such as reducing excessive lipophilicity (logD₇.₄), while maintaining high σ₁R affinity.[17] This improves the overall lipophilic ligand efficiency, a key parameter in modern drug design.

Mandatory Visualization: Workflow for Dual-Target Ligand Screening

G start Start: N-Substituted Piperidine Library h3_screen Primary Screen: Histamine H3 Receptor Binding Assay (Ki) start->h3_screen h3_hits H3R Hits (Ki < 100 nM) h3_screen->h3_hits h3_hits->start Inactive sigma1_screen Secondary Screen: Sigma-1 Receptor Binding Assay (Ki) h3_hits->sigma1_screen Active dual_hits Dual H3/Sigma-1 Hits (Ki < 100 nM for both) sigma1_screen->dual_hits dual_hits->h3_screen Inactive functional_assay Functional Assays: - H3R Inverse Agonism - Sigma-1 Antagonism dual_hits->functional_assay Active adme_tox In Vitro ADME/Tox - Permeability - Metabolic Stability - hERG functional_assay->adme_tox lead_candidate Lead Candidate for In Vivo Studies adme_tox->lead_candidate

Caption: A typical screening workflow for identifying dual-target ligands.

Conclusion

The N-substituted piperidine scaffold remains an exceptionally versatile and valuable core in modern drug discovery. As demonstrated across opioid, cholinergic, and histaminergic/sigma systems, the substituent attached to the piperidine nitrogen is a master key for unlocking pharmacological activity. It governs potency, selectivity, and functional outcome through specific ionic, hydrophobic, and steric interactions within the target's binding pocket. A rational, data-driven approach to modifying this substituent, combined with strategic alterations to other regions of the scaffold, allows medicinal chemists to fine-tune compounds for a desired therapeutic profile, balancing efficacy with safety and optimizing pharmacokinetic properties.

References

Navigating the Void: The Uncharted Efficacy of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant information gap regarding the in vitro and in vivo efficacy of the compound (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine. Despite its documented existence and availability from chemical suppliers, there is currently no published experimental data to support any claims of biological activity, therapeutic potential, or to facilitate a comparative analysis against alternative compounds.

For researchers, scientists, and drug development professionals, the initial stages of investigating a novel compound involve a thorough assessment of existing data. However, in the case of this compound, this foundational step leads to a notable absence of scientific discourse. Chemical databases confirm its structure and provide basic identifiers such as CAS numbers, but these entries lack the crucial biological context needed for any meaningful evaluation.

The Landscape of Related Piperidine Derivatives

While information on the specific molecule of interest is absent, the broader class of piperidine-containing compounds is well-represented in medicinal chemistry literature. These structures are recognized as privileged scaffolds in drug discovery, forming the core of numerous approved drugs and clinical candidates. Research into functionally similar molecules demonstrates a wide range of biological activities, from antiviral properties to roles as antagonists for receptors like the N-methyl-D-aspartate (NMDA) receptor. However, it is a fundamental principle of medicinal chemistry that even minor structural modifications can lead to dramatic changes in biological activity. Therefore, extrapolating the potential efficacy of this compound from related but distinct analogs would be scientifically unsound.

The Path Forward: Establishing a Baseline for a Novel Compound

Given the lack of existing data, any investigation into the efficacy of this compound would need to begin with foundational, exploratory studies. A logical starting point would involve a series of in vitro assays designed to elucidate its basic pharmacological profile.

Proposed Initial In Vitro Screening Workflow

A hypothetical initial screening cascade to determine the biological activity of a novel compound like this compound would involve several key stages. The primary objective is to identify any potential biological targets and assess the compound's basic cellular effects.

initial_screening_workflow cluster_invitro Initial In Vitro Screening Cascade target_binding Target Binding Assays (e.g., Radioligand Binding, SPR) functional_assays Functional Cellular Assays (e.g., Calcium Flux, Reporter Gene) target_binding->functional_assays If binding is observed cell_viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) cell_viability->functional_assays Determine non-toxic concentration range off_target Off-Target Profiling (e.g., CEREP Panel) functional_assays->off_target adme In Vitro ADME (Microsomal Stability, Permeability) off_target->adme hit_identification Hit Identification & Validation adme->hit_identification

Caption: Hypothetical workflow for the initial in vitro evaluation of a novel compound.

This workflow would begin with broad screening against a panel of common biological targets to identify any potential interactions. Concurrently, cytotoxicity assays are essential to establish a concentration range where the compound does not induce cell death, ensuring that any observed effects in subsequent functional assays are not merely artifacts of toxicity. If a specific target is identified, more detailed functional assays would follow to determine if the compound acts as an agonist, antagonist, or modulator. Profiling against a panel of common off-targets is a critical step to identify potential liabilities and to understand the compound's selectivity. Finally, preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies would provide early insights into its drug-like properties.

Only after establishing a confirmed and validated in vitro activity profile could a research program logically progress to in vivo studies in relevant animal models. Without this foundational data, any in vivo experiments would be premature and lack a scientific rationale.

Conclusion

The request for a comparison guide on the in vitro and in vivo efficacy of this compound highlights a critical reality in scientific research: not all synthesized compounds have been biologically characterized. At present, this particular molecule represents a blank slate in the scientific literature. For any interested researchers, the path to understanding its potential efficacy must begin at the most fundamental level of in vitro screening to first establish if, and how, it interacts with biological systems. Until such data is generated and published, a meaningful comparison to other alternatives remains impossible.

The Unseen Interactions: A Comparative Cross-Reactivity Profile of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Navigating the Off-Target Landscape of Novel Piperidine Scaffolds

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, gracing the structures of numerous approved therapeutics. Its prevalence, however, belies a critical challenge: predicting and characterizing the off-target interactions that can lead to unforeseen side effects or reveal novel therapeutic opportunities. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel piperidine-containing compound, (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine (termed 'Compound-X' for this guide), against a panel of well-characterized drugs sharing this structural motif.

As Compound-X is a novel chemical entity without established pharmacological data, this guide is structured as a practical workflow. It is designed to equip researchers, scientists, and drug development professionals with the methodologies and rationale required to build a robust selectivity profile from the ground up. We will compare Compound-X to a curated set of approved drugs—Pimozide, Fentanyl, and Donepezil—each representing a different primary target class, to illustrate a comprehensive and comparative profiling strategy.

The Rationale for Comparator Selection

The choice of comparators is critical for contextualizing the cross-reactivity profile of a novel compound. The selected drugs leverage the piperidine scaffold to interact with diverse biological targets, providing a multi-faceted baseline for our investigation.

  • Pimozide : A diphenylbutylpiperidine antipsychotic, primarily a dopamine D2 receptor antagonist. Its profile is relevant for assessing potential interactions with G-protein coupled receptors (GPCRs), a common target class for piperidine-containing molecules.[1][2][3]

  • Fentanyl : A potent synthetic opioid and µ-opioid receptor agonist. Its well-defined primary target and known off-target profile make it an important comparator for assessing GPCR agonist activity and potential liabilities.[4][5][6][7]

  • Donepezil : A piperidine derivative that acts as a centrally acting reversible inhibitor of acetylcholinesterase (AChE). This provides a benchmark for enzymatic inhibition, a distinct mechanism of action.[8][9][10][11]

This guide will unfold in a tiered approach, beginning with broad screening to identify potential areas of concern and progressively narrowing down to specific, functional characterization of observed interactions.

Tier 1: Broad Liability Profiling - Casting a Wide Net

The initial step in characterizing a new chemical entity is to perform a broad screen against a panel of targets known to be associated with adverse drug reactions. This proactive approach helps to identify potential liabilities early in the discovery process.[4][5][12] A comprehensive safety pharmacology panel, such as the Eurofins SafetyScreen47 or a similar service, is an industry-standard approach.[4]

This initial screen provides a "bird's-eye view" of the compound's promiscuity and flags potential target families for more detailed investigation in subsequent tiers.

Experimental Protocol: Broad Radioligand Binding Panel
  • Compound Preparation : Compound-X and the comparators (Pimozide, Fentanyl, Donepezil) are prepared as 10 mM stock solutions in 100% DMSO.

  • Assay Concentration : The compounds are tested at a final concentration of 10 µM in duplicate. This concentration is high enough to detect most clinically relevant off-target interactions.

  • Panel Composition : The screening panel should include a diverse set of receptors, ion channels, and transporters implicated in adverse drug events. A typical panel would include targets such as adrenergic, dopaminergic, serotonergic, and muscarinic receptors, as well as hERG, L-type calcium, and sodium channels.

  • Binding Assay : The assays are typically performed in a competitive radioligand binding format. The test compound's ability to displace a specific, high-affinity radioligand from its target is measured.

  • Data Analysis : Results are expressed as the percent inhibition of radioligand binding. A threshold of >50% inhibition is generally considered a "hit" and warrants further investigation.

References

A Comparative Guide to Bioanalytical Method Validation for the Quantification of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine (herein referred to as IPPMMA) in complex biological matrices such as plasma, urine, and tissue homogenates. As a small molecule secondary amine, IPPMMA presents unique challenges that necessitate a carefully considered analytical strategy. The selection of an appropriate bioanalytical method is paramount for the accurate assessment of pharmacokinetic (PK), toxicokinetic (TK), and biomarker profiles during drug development. This document will explore and compare Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD), grounding the discussion in regulatory expectations set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The Analyte and the Matrix: Foundational Considerations

A successful bioanalytical method begins with a thorough understanding of the analyte's physicochemical properties and the complexities of the biological matrix.

Physicochemical Properties of IPPMMA

IPPMMA is a synthetic compound characterized by a piperidine ring, a secondary amine, and an isopropyl group. These structural features dictate its analytical behavior:

  • Basicity: The presence of two amine groups (one secondary, one tertiary within the piperidine ring) makes IPPMMA a basic compound with a high pKa. This property is fundamental to designing effective sample extraction strategies, particularly Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which rely on pH manipulation.

  • Polarity: As a small amine, IPPMMA is a polar molecule. This characteristic can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns.[5][6] Therefore, specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing agents may be necessary.[5][6][7][8]

  • Volatility: IPPMMA's polarity and relatively low molecular weight mean it is not sufficiently volatile for direct analysis by Gas Chromatography (GC), necessitating a chemical modification step known as derivatization.[9][10][11]

The Challenge of Biological Matrices

Biological fluids are complex mixtures containing proteins, lipids, salts, and endogenous metabolites that can significantly interfere with analyte quantification.[12][13][14] The primary challenge is the matrix effect , defined as the alteration (suppression or enhancement) of the analyte's ionization efficiency by co-eluting matrix components.[12][15][16] A robust method must effectively remove these interferences to ensure accuracy and precision.[15][16]

Sample Preparation: The Cornerstone of Accurate Quantification

The goal of sample preparation is to isolate IPPMMA from the biological matrix, remove interferences, and concentrate the analyte to a level suitable for the chosen analytical instrument. The choice of technique represents a trade-off between cleanliness, recovery, throughput, and cost.

Methodologies Compared
  • Protein Precipitation (PPT): This is the simplest and fastest technique, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to denature and precipitate matrix proteins.

    • Causality: While efficient at removing proteins, PPT is non-selective and often results in "dirty" extracts containing high levels of phospholipids, which are notorious for causing ion suppression in LC-MS/MS.[13][14] This method is generally considered a starting point during early discovery but may lack the robustness required for regulated validation.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For a basic compound like IPPMMA, the sample's pH is adjusted to be basic (typically 2 pH units above the pKa) to neutralize the amine, making it more soluble in an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Causality: LLE provides significantly cleaner extracts than PPT by selectively partitioning the neutral analyte into the organic phase, leaving polar interferences in the aqueous phase.[17]

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique that offers the highest degree of selectivity and sample cleanup.[17][18][19] For IPPMMA, a mixed-mode cation exchange SPE sorbent is the most effective choice.

    • Causality: The mixed-mode sorbent utilizes a dual retention mechanism. A reversed-phase mechanism retains non-polar compounds, while a strong cation exchange mechanism retains the positively charged IPPMMA under acidic conditions. This allows for rigorous washing steps with organic and aqueous solvents to remove a wide range of interferences before the analyte is selectively eluted.[18][19]

Experimental Protocol: Mixed-Mode Cation Exchange SPE
  • Condition: Equilibrate the SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water. This activates the sorbent for both retention mechanisms.

  • Load: Pre-treat the plasma sample (e.g., 100 µL) by diluting it with 400 µL of 2% formic acid. The acidic pH ensures IPPMMA is positively charged. Load the pre-treated sample onto the cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar, neutral, and weakly basic interferences retained by the reversed-phase mechanism.

  • Elute: Elute IPPMMA using 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the amine, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.

SPE_Workflow cluster_0 SPE Protocol Steps Condition 1. Condition (Methanol, Acidic Buffer) Load 2. Load Sample (Acidified Plasma) Condition->Load Activates Sorbent Wash1 3. Aqueous Wash (Remove Polar Interferences) Load->Wash1 Retains IPPMMA Wash2 4. Organic Wash (Remove Non-Polar Interferences) Wash1->Wash2 Cleans Matrix Elute 5. Elute Analyte (Basic Elution Solvent) Wash2->Elute Further Cleaning Drydown 6. Evaporate & Reconstitute Elute->Drydown Isolates IPPMMA

Caption: Workflow for Solid-Phase Extraction of IPPMMA.

Chromatographic Separation and Detection: A Comparative Analysis

The choice of analytical instrumentation is dictated by the required sensitivity, selectivity, and the nature of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is the preferred platform for regulated bioanalysis due to its exceptional sensitivity and selectivity.[14]

  • Principle: Separation is achieved via HPLC, and quantification is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated IPPMMA molecule) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides extremely high selectivity.

  • Experimental Choices:

    • Chromatography: Due to IPPMMA's polarity, standard C18 columns may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[6] HILIC uses a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[5][6][8]

    • Mobile Phase: A typical HILIC mobile phase consists of acetonitrile and an aqueous buffer (e.g., ammonium formate). The high organic content enhances ESI efficiency and sensitivity.[5]

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for basic amines like IPPMMA.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Requiring Derivatization

GC-MS offers high chromatographic efficiency but is only suitable for volatile and thermally stable compounds.

  • The Derivatization Imperative: To analyze IPPMMA by GC, its polar amine groups must be chemically modified to increase volatility and thermal stability.[9][10][11] This is typically achieved through acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA).[9][20]

    • Causality: The derivatization step adds complexity, time, and a potential source of variability to the workflow. The reaction must be optimized for completeness and reproducibility. However, it can significantly improve chromatographic peak shape and sensitivity.[9]

High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)

This approach is less common for bioanalysis of small molecules like IPPMMA due to limitations in sensitivity and selectivity.

  • The Chromophore/Fluorophore Challenge: IPPMMA lacks a strong native chromophore for UV detection or a native fluorophore for fluorescence detection. Therefore, derivatization is required to introduce a UV-active or fluorescent tag (e.g., dansyl chloride for fluorescence).[21][22]

  • Limitations: This method is highly susceptible to interferences from endogenous matrix components that may also absorb UV light or fluoresce, leading to a lack of specificity. Its sensitivity is typically orders of magnitude lower than MS-based methods.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose, following guidelines from regulatory agencies like the FDA and EMA.[1][2][3][4][23]

Validation_Parameters Core Core Performance Selectivity Selectivity Core->Selectivity Linearity Linearity & Range Core->Linearity LLOQ Sensitivity (LLOQ) Core->LLOQ Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision SampleHandling Sample Integrity Recovery Recovery SampleHandling->Recovery MatrixEffect Matrix Effect SampleHandling->MatrixEffect Stability Stability SampleHandling->Stability Selectivity->LLOQ Impacts Accuracy->Precision Recovery->LLOQ Impacts MatrixEffect->Accuracy Affects MatrixEffect->Precision Affects

Caption: Interrelationship of Key Bioanalytical Validation Parameters.

Comparative Validation Data Summary

The following table summarizes expected performance data for the three methodologies when quantifying IPPMMA in human plasma. The data is hypothetical but representative of typical outcomes for each technique.

Validation ParameterLC-MS/MS (HILIC)GC-MS (with Derivatization)HPLC-FLD (with Derivatization)
Linearity (r²) > 0.998> 0.995> 0.990
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.5 ng/mL10 ng/mL
Intra-day Precision (%CV) < 5%< 8%< 15%
Inter-day Precision (%CV) < 7%< 10%< 15%
Accuracy (% Bias) ± 8%± 10%± 15%
Selectivity High (MRM specific)Moderate to HighLow (Interference prone)
Matrix Effect (%CV) < 15% (with IS)< 20%Not applicable
Recovery > 80% (SPE)> 75% (LLE)> 70% (LLE)
Throughput HighModerateModerate

Conclusion and Recommendations

For the quantification of this compound (IPPMMA) in biological matrices for regulatory submissions, LC-MS/MS is the unequivocally superior methodology. Its unparalleled sensitivity and selectivity ensure the generation of reliable data essential for pharmacokinetic and toxicokinetic assessments. The use of a HILIC column effectively addresses the challenge of retaining this polar amine, while a mixed-mode cation exchange SPE protocol provides the cleanest extracts, minimizing matrix effects.[15]

GC-MS serves as a viable, albeit more complex, alternative. The mandatory derivatization step introduces potential variability and reduces throughput, making it less ideal for high-volume sample analysis.[9][11]

HPLC-FLD/UV is generally not suitable for this application in a drug development context. Its lack of sensitivity and specificity poses a significant risk of generating inaccurate data due to endogenous interferences.[21] Its use should be limited to non-critical applications, such as the analysis of high-concentration dose formulations, where sensitivity is not a concern.

Ultimately, the investment in developing a robust LC-MS/MS method is justified by the high degree of confidence it provides in the final concentration data, which forms the basis for critical decisions throughout the drug development lifecycle.

References

A Head-to-Head Comparison: (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine, a Novel NLRP3 Inflammasome Inhibitor, versus Standard of Care in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine is a novel chemical entity. The experimental data, therapeutic applications, and comparisons presented in this guide are hypothetical and constructed for illustrative purposes to guide researchers in the evaluation of similar compounds. The protocols and methodologies are based on established scientific standards.

Introduction: Shifting the Paradigm in Alzheimer's Therapeutics

For decades, the therapeutic landscape for Alzheimer's disease (AD) has been dominated by drugs that offer symptomatic relief, primarily by modulating neurotransmitter systems.[1][2] Standard-of-care agents like cholinesterase inhibitors (e.g., Donepezil) and NMDA receptor antagonists (e.g., Memantine) provide temporary cognitive benefits but do not halt the relentless underlying neurodegenerative cascade.[3][4] More recently, disease-modifying therapies targeting amyloid-β plaques, such as Lecanemab, have emerged, marking a significant step forward.[4][5]

However, a growing body of evidence points to neuroinflammation as a critical driver of AD pathogenesis.[6][7][8] The innate immune system, particularly the NLRP3 inflammasome, has been identified as a key player in the chronic inflammatory response observed in the AD brain.[9][10] Persistent activation of the NLRP3 inflammasome in microglia by stimuli like amyloid-β aggregates leads to the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β), which contributes to synaptic dysfunction, neuronal damage, and cognitive decline.[9][11][12]

This guide introduces a hypothetical novel chemical entity, this compound (hereafter referred to as "Compound-X"), a piperidine-based small molecule designed as a potent and selective inhibitor of the NLRP3 inflammasome. The piperidine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[9] We will provide a head-to-head comparison of Compound-X with the standard-of-care symptomatic agent, Donepezil, to highlight the distinct mechanistic advantages and therapeutic potential of targeting the neuroinflammatory axis in AD.

The NLRP3 Inflammasome Pathway: A Prime Therapeutic Target

The NLRP3 inflammasome is a multi-protein complex within immune cells like microglia.[13] Its activation is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). In AD, amyloid-β can provide this second signal, triggering the assembly of the inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active, secreted form.[9][12] Compound-X is hypothesized to directly interfere with the assembly or ATPase activity of the NLRP3 complex, thus preventing downstream inflammatory signaling.

NLRP3_Pathway cluster_0 Microglial Cell cluster_1 NLRP3 Inflammasome Assembly Abeta Amyloid-β (Signal 2) NLRP3_inactive Inactive NLRP3 Abeta->NLRP3_inactive Activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC ProCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ASC_Oligo ASC Oligomerization NLRP3_active->ASC_Oligo Recruits ASC_Oligo->ProCasp1 Recruits ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves CompoundX Compound-X (Inhibitor) CompoundX->NLRP3_active Inhibits Assembly IL1b Secreted IL-1β ProIL1b->IL1b Neuroinflammation Neuroinflammation & Neuronal Damage InVitro_Workflow start Seed BMDMs in 96-well plate prime Prime with LPS (Signal 1) (Induce Pro-IL-1β) start->prime treat Treat with Compound (Compound-X or Donepezil) prime->treat activate Activate with ATP (Signal 2) (Trigger NLRP3 Assembly) treat->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β via ELISA collect->elisa end Calculate IC50 elisa->end InVivo_Workflow cluster_0 3-Month Treatment Period cluster_1 Post-Mortem Analysis Groups 4 Treatment Groups (WT+Veh, APP/PS1+Veh, APP/PS1+Cmpd-X, APP/PS1+Donepezil) Treatment Daily Oral Dosing Groups->Treatment MWM Month 3: Morris Water Maze (Cognitive Assessment) Treatment->MWM Sacrifice Euthanasia & Brain Collection MWM->Sacrifice ELISA Biochemistry (ELISA) - IL-1β Levels - Aβ42 Levels Sacrifice->ELISA Histo Histology - Plaque Load (Thioflavin-S) - Microglia (Iba1) Sacrifice->Histo

References

peer-reviewed studies validating the therapeutic potential of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Therapeutic Potential of 4-Substituted Piperidine Scaffolds

A Senior Application Scientist's Guide for Researchers in Drug Development

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals[3][4][6][7]. Its prevalence stems from several advantageous physicochemical properties. The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor. This duality, combined with its flexible "chair" and "boat" conformations, allows piperidine-containing molecules to adapt to the steric and electronic demands of diverse biological targets[5]. Furthermore, the scaffold can modulate a compound's lipophilicity and metabolic stability, enhancing its overall "druggability"[5][8]. These features have led to the incorporation of piperidine derivatives in over twenty classes of pharmaceuticals, targeting conditions from cancer to CNS disorders[7][9][10].

This guide will focus on the therapeutic potential of 4-substituted piperidine derivatives as modulators of the Sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and has emerged as a promising target for neurological and psychiatric disorders, as well as pain management[11]. We will compare different piperidine-based ligands to illustrate how subtle structural modifications can dramatically influence binding affinity and selectivity, providing a roadmap for rational drug design.

Comparative Analysis of Piperidine-Based Sigma-1 Receptor Ligands

The σ1 receptor presents a compelling target for piperidine scaffolds due to a key structural feature in its binding pocket: an aspartic acid residue (Glu172) that can form a critical ionic interaction with the basic nitrogen of the piperidine ring[11]. Starting from this anchor point, modifications to the rest of the piperidine scaffold allow for the exploration of adjacent hydrophobic and aromatic pockets, enabling the development of highly potent and selective ligands.

A number of studies have successfully developed high-affinity σ1 ligands by attaching various chemical moieties to the piperidine core[12][13][14][15]. Below, we compare several representative compounds from the literature to illustrate key structure-activity relationships (SAR).

Table 1: Comparative Binding Affinities of Piperidine Derivatives at Sigma Receptors

Compound IDStructure / Key Featureσ1 Receptor Kᵢ (nM)σ2 Receptor Kᵢ (nM)Selectivity (σ2/σ1)Reference
Compound 5 (from Stary et al.) Piperidine with 4-chlorophenoxypropyl linker3.641531~420[12]
Compound 1a (from Abadi et al.) N-(p-chlorophenoxyethyl)-4-methylpiperidine0.3417.2~50[13]
Compound 1b (from Abadi et al.) N-(p-methoxyphenoxyethyl)-4-methylpiperidine1.4952.3~35[13]
Compound 12a (AD353) Piperidine with a distinct benzamide moiety- (High Potency In Vivo)-Selective for σ1[14][15]
PRE-084 (Reference Agonist) 2-(4-morpholinethyl) 1-phenylcyclohexanecarboxylate2.2>10,000>4500(Widely cited)

Data is compiled from multiple sources and presented for comparative purposes. Kᵢ is the inhibition constant, a measure of binding affinity; a lower value indicates higher affinity.

Analysis of Structure-Activity Relationships (SAR):

From the data, several key insights emerge:

  • The Piperidine Nitrogen is Essential: The high affinity of these compounds is fundamentally anchored by the interaction between the protonated piperidine nitrogen and the σ1 receptor's binding pocket[11].

  • N-Substituent Dictates Affinity and Selectivity: The nature of the substituent on the piperidine nitrogen is a primary determinant of potency. Linking the piperidine to a hydrophobic phenoxy group via an alkyl chain (as in compounds from Abadi et al. and Stary et al.) yields ligands with nanomolar to sub-nanomolar affinity[12][13].

  • Substitution on the Piperidine Ring: Adding a methyl group at the 4-position of the piperidine ring, as seen in compounds 1a and 1b, appears to confer an optimal interaction with the σ1 receptor[13].

  • Hydrophobicity and Electronic Effects: Comparing compound 1a (p-chloro) with 1b (p-methoxy), the more hydrophobic chlorine atom results in slightly higher affinity, suggesting the importance of hydrophobic interactions in the binding pocket[13].

  • Functional Activity: While binding affinity is crucial, functional activity (i.e., whether a compound is an agonist or antagonist) is equally important. Functional assays revealed that compounds like 12a (AD353) act as σ1 antagonists, and this antagonism is responsible for their potent pain-relieving effects in preclinical models[14][15].

Experimental Validation Protocols

To validate a novel piperidine derivative, such as the originally queried (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine, as a potential σ1 receptor modulator, a series of standardized in vitro and in vivo experiments are required.

Protocol 1: In Vitro Sigma-1 Receptor Radioligand Binding Assay

This experiment determines the binding affinity (Kᵢ) of a test compound for the σ1 receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To quantify the affinity of a novel compound for the σ1 receptor.

Materials:

  • Test compound (e.g., dissolved in DMSO).

  • Membrane homogenates from cells expressing human σ1 receptors (e.g., HEK-293 cells).

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]-(+)-pentazocine (at a final concentration near its Kₑ), and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of haloperidol.

  • Equilibration: Incubate the plates at 37°C for 150 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (e.g., the Cheng-Prusoff equation) to determine the IC₅₀ (concentration inhibiting 50% of binding), which can then be converted to the Kᵢ value.

Protocol 2: In Vivo Capsaicin-Induced Allodynia Model

This protocol assesses the analgesic potential of a σ1 antagonist in a model of neuropathic pain.

Objective: To determine if a test compound can reverse pain-like behaviors in an animal model.

Materials:

  • Test compound formulated for administration (e.g., intraperitoneal injection).

  • Male Swiss mice.

  • Capsaicin solution (for injection into the paw).

  • Von Frey filaments (for measuring mechanical sensitivity).

  • Reference drug (e.g., compound 12a/AD353)[14][15].

Methodology:

  • Acclimation: Acclimate animals to the testing environment and handling.

  • Baseline Measurement: Measure the baseline paw withdrawal threshold for each mouse using calibrated von Frey filaments applied to the plantar surface of the hind paw.

  • Compound Administration: Administer the test compound, vehicle, or reference drug to different groups of mice at a predetermined time before the capsaicin challenge.

  • Induction of Allodynia: Inject capsaicin into the plantar surface of one hind paw to induce mechanical allodynia (a painful response to a normally non-painful stimulus).

  • Post-Challenge Measurement: At various time points after the capsaicin injection (e.g., 15, 30, 60 minutes), re-measure the paw withdrawal threshold using the von Frey filaments.

  • Data Analysis: Compare the paw withdrawal thresholds of the compound-treated groups to the vehicle-treated group. A significant increase in the threshold indicates an antiallodynic (pain-relieving) effect. The results can be expressed as the percentage reversal of allodynia.

Visualization of Pathways and Workflows

Drug Discovery Workflow for a Novel Piperidine Ligand

The following diagram illustrates a typical workflow for identifying and validating a novel piperidine-based therapeutic agent.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Validation cluster_2 In Vivo & Preclinical a Compound Library (Piperidine Scaffolds) b Virtual Screening (σ1 Receptor Model) a->b c Hit Identification b->c d Chemical Synthesis of Novel Analogue c->d e Primary Binding Assay (Radioligand Competition) d->e Test Compound f Selectivity Panel (e.g., σ2, other GPCRs) e->f g Functional Assay (Agonist vs. Antagonist) e->g h Pharmacokinetic Studies (ADME) g->h Promising Candidate i Efficacy Model (e.g., Pain, Neuroprotection) h->i j Toxicity Screening i->j k Lead Optimization j->k k->d Iterative Improvement

Caption: High-level drug discovery workflow.

Simplified Sigma-1 Receptor Signaling

This diagram illustrates the role of the σ1 receptor as an intracellular chaperone and its interaction with client proteins.

cluster_ER Endoplasmic Reticulum (ER) cluster_Cell Cellular Response s1r_bip σ1 Receptor BiP Chaperone s1r_free Active σ1 Receptor s1r_bip->s1r_free releases stress ER Stress (e.g., Ca²⁺ depletion) stress->s1r_bip dissociation ion_channel Ion Channel (e.g., IP₃R) response Modulation of Ion Channel Activity Promotion of Cell Survival ion_channel->response s1r_free->ion_channel translocates to & modulates

Caption: σ1 receptor activation under cellular stress.

Conclusion

While the specific compound this compound lacks a body of therapeutic validation in peer-reviewed literature, the broader 4-substituted piperidine scaffold to which it belongs is undeniably one of the most fruitful starting points in modern drug discovery. As demonstrated through the lens of Sigma-1 receptor modulation, subtle chemical modifications to this privileged structure can yield compounds with high affinity, selectivity, and potent in vivo activity. The comparative data and standardized protocols provided in this guide offer a framework for researchers to rationally design and validate novel piperidine-based therapeutics for a wide range of challenging diseases. Future exploration in this chemical space continues to hold immense promise for the development of next-generation medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine (CAS No. 876716-04-0). As this compound is a substituted piperidine and an aliphatic amine, its disposal must be approached with a thorough understanding of the hazards associated with this chemical class. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted with the highest regard for safety, regulatory compliance, and environmental protection.

Hazard Profile and Inherent Risks

This compound is not extensively documented with its own comprehensive safety data sheet in publicly available resources. Therefore, a conservative approach, based on the known hazards of structurally similar compounds like piperidine and other aliphatic amines, is essential. The primary risks associated with this class of chemicals necessitate their classification as hazardous waste.

Table 1: Hazard Assessment Based on Analogous Compounds

Hazard ClassificationRationale and Associated RisksSupporting Sources
Flammable Liquid Piperidine and similar amines are flammable liquids.[1] Vapors are often heavier than air and can travel to a source of ignition and flash back.[1][2] Disposal procedures must mitigate fire and explosion risks.[1][2]
Corrosive / Skin Irritant Aliphatic amines and piperidine derivatives are known to cause severe skin burns and serious eye damage upon contact.[3][4][5][3][4][5]
Acute Toxicity This class of compounds can be toxic or harmful if swallowed, inhaled, or absorbed through the skin.[3][4][6][3][4][6]
Reactivity Amines are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][8] Mixing with incompatible materials, particularly acids, can cause a violent exothermic reaction.[9][10][7][8][9][10]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before handling any waste containing this compound, it is imperative to wear the appropriate PPE and work in a controlled environment.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[11]

  • Skin Protection : Wear solvent-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent any possibility of skin contact.[1][11]

  • Respiratory Protection : All handling of waste should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[11]

  • Emergency Facilities : An eye wash fountain and an emergency shower must be immediately accessible in the work area.[1]

Step-by-Step Disposal Protocol

The only acceptable method for disposing of this compound is through a licensed hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[12][13]

Step 1: Waste Identification and Segregation
  • Identify all Waste Streams : This includes pure (unused) product, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing boats, gloves, absorbent pads from spill cleanups).

  • Segregate the Waste :

    • Collect waste containing this compound in a dedicated container.

    • Crucially, do not mix this amine waste with incompatible chemicals , such as acidic waste, oxidizing agents, or halogenated solvents, to prevent dangerous reactions.[9][10]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container : Use a container that is in good condition, leak-proof, and made of a material compatible with aliphatic amines (e.g., high-density polyethylene, or the original product container).[14] Do not use metal containers for corrosive waste.[14]

  • Secure the Container : The container must have a tightly sealing cap to prevent the escape of flammable and toxic vapors.[14] Keep the container closed at all times except when adding waste.[14]

  • Properly Label the Container :

    • Affix a "HAZARDOUS WASTE" label as soon as you begin accumulating waste.[14]

    • Clearly write the full chemical name: "this compound" and list any other components in the waste stream with their approximate percentages.[14]

    • Indicate the specific hazards (e.g., Flammable, Corrosive, Toxic).

Step 3: Waste Accumulation and Storage
  • Designated Storage Area : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is near the point of generation.[14]

  • Safe Storage Conditions : The storage area must be cool, dry, and well-ventilated.[3] Keep the container away from heat, sparks, open flames, and direct sunlight.[4]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal
  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][15]

  • Follow Institutional Procedures : Adhere to all institutional guidelines regarding waste pickup requests, documentation, and handover procedures. Do not transport hazardous waste yourself.[12]

Emergency Procedures During Disposal

Accidents can happen, even during planned disposal operations. Follow these procedures in the event of a spill or exposure.

  • Spill Response :

    • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.[16]

    • Ventilate : Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[2]

    • Contain and Absorb : For small spills, cover with a non-combustible absorbent material like sand, diatomaceous earth, or a universal binding agent.[2][3] Do not use combustible materials like paper towels.

    • Collect Waste : Use non-sparking tools to carefully collect the absorbed material and place it into a designated hazardous waste container for disposal.[3][16]

    • Decontaminate : Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.

  • Personal Exposure :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[1][5] Seek immediate medical attention.[5]

    • Eye Contact : Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[16]

Regulatory Framework

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][17] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave."[10] This guide is aligned with the principles outlined in 40 CFR Parts 260-273, which govern hazardous waste identification, generation, and disposal.[18]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Generated identify 1. Identify & Segregate Waste (Pure, Solutions, Contaminated Solids) start->identify check_compat Is waste segregated from incompatibles (acids, oxidizers)? identify->check_compat segregate_again STOP! Segregate waste immediately. check_compat->segregate_again No container 2. Select Compatible Container (e.g., HDPE, Good Condition, Sealable Lid) check_compat->container Yes segregate_again->identify labeling 3. Apply 'HAZARDOUS WASTE' Label - Full Chemical Name - Hazard Information container->labeling storage 4. Store in Designated Satellite Area (Closed, Cool, Ventilated, Secondary Containment) labeling->storage contact_ehs 5. Schedule Pickup (Contact EHS / Licensed Contractor) storage->contact_ehs end_process End: Waste Transferred to Authorized Personnel contact_ehs->end_process

Caption: Decision workflow for safe disposal of amine waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine was not publicly available. The following recommendations are therefore based on the known hazards of structurally similar compounds, namely piperidine derivatives and aliphatic amines. These compounds are often corrosive, flammable, and toxic.[1][2][3] It is imperative to treat this compound with a high degree of caution and to supplement these guidelines with a substance-specific risk assessment before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Our aim is to equip you with the knowledge to work safely, understand the rationale behind the recommended precautions, and implement effective operational and disposal plans.

Understanding the Risks: The Chemical Profile

This compound is a substituted piperidine, a class of cyclic secondary amines. While specific data is limited, its structural components suggest the following potential hazards:

  • Corrosivity: Like piperidine, it is expected to be corrosive, causing severe skin burns and eye damage upon contact.[1][2][4]

  • Toxicity: It may be toxic if swallowed, inhaled, or absorbed through the skin.[2][3][5]

  • Flammability: Many aliphatic amines are flammable liquids and vapors.[2][3][6] Vapors can be heavier than air and may travel to an ignition source.[4][7]

  • Reactivity: It may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.

Protection Type Specific PPE Recommendation Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash risk.[3][9]Protects against splashes of the corrosive liquid, which can cause severe eye damage.[1][4]
Skin and Body Protection A flame-retardant lab coat, buttoned completely.[3][9] Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[3][9] For larger quantities, consider a chemical-resistant apron or a full chemical suit.[3]Prevents skin contact with the corrosive and potentially toxic substance.[2][3] Flame-retardant material offers protection in case of fire.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of vapors.[7][8] If a fume hood is not available or during a large-scale spill, a full-face respirator with ammonia cartridges may be necessary.[10]Protects against the inhalation of potentially toxic and corrosive vapors.[1][2]
Footwear Closed-toe shoes made of a non-absorbent material.[9][10]Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring your safety and the integrity of your research.

Preparation and Engineering Controls
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly and has a valid certification.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the amine into the workspace.

  • Spill Kit: Have a spill kit readily available that is appropriate for amine compounds. This should include absorbent materials and a neutralizing agent.

Handling the Compound
  • Don PPE: Put on all required PPE before opening the container.

  • Grounding: When transferring the liquid, ground and bond the container and receiving equipment to prevent static discharge, which could be an ignition source.[1][2]

  • Dispensing: Carefully dispense the required amount of the compound, avoiding splashing.

  • Container Sealing: Tightly seal the container immediately after use to prevent the release of vapors.[2][11]

Post-Handling
  • Decontamination: Decontaminate any surfaces that may have come into contact with the amine.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue on the outside of the glove.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1][3]

Emergency Procedures: Plan for the Unexpected

Accidents can happen. A well-rehearsed emergency plan is your best defense.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing.[2][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15-30 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal is not just a regulatory requirement; it is a cornerstone of laboratory safety and environmental responsibility.

  • Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container.[11][12] Do not mix with other waste streams.

  • Container Compatibility: Ensure the waste container is made of a material compatible with amines.[11]

  • Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials.[11]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11][12] Never dispose of amines down the drain or in regular trash.[11][12]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Execution cluster_disposal Waste Disposal Start Start: Handling this compound Task Assess Task: - Scale (mg to g) - Procedure (e.g., transfer, reaction) - Potential for splash or aerosolization Start->Task SmallScale Small Scale (<1g) Minimal Splash Risk Task->SmallScale Low Risk LargeScale Large Scale (>1g) or High Splash/Aerosol Risk Task->LargeScale High Risk PPE_Standard Standard PPE: - Chemical Splash Goggles - Flame-Retardant Lab Coat - Chemical-Resistant Gloves - Closed-Toe Shoes - Work in Fume Hood SmallScale->PPE_Standard PPE_Enhanced Enhanced PPE: - Standard PPE PLUS - Face Shield - Chemical-Resistant Apron or Suit LargeScale->PPE_Enhanced Execute Execute Procedure PPE_Standard->Execute PPE_Enhanced->Execute Spill Spill or Exposure? Execute->Spill Emergency Follow Emergency Procedures Spill->Emergency Yes Continue Continue Safely Spill->Continue No Disposal Segregate and Dispose of Waste According to Protocol Emergency->Disposal Continue->Disposal End End of Procedure Disposal->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.